Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXCMSNCBQRPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate chemical structure and properties
This guide details the chemical structure, synthesis, and properties of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate , a highly rigid bicyclic amine scaffold used in medicinal chemistry.
Executive Summary
This compound (CAS: 119103-15-0 for the acid; methyl ester derivative) is a bridged bicyclic amine and a structural lower homolog of the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. Characterized by a bridgehead nitrogen (N1) and a bridgehead carbon (C4) bearing the ester functionality, this molecule represents a "conformationally frozen" piperidine.
Its primary utility lies in medicinal chemistry as a bioisostere for quinuclidines and tropanes, particularly in the design of ligands for muscarinic (mAChR) and nicotinic acetylcholine receptors (nAChR) . The high rigidity of the [2.2.1] system imposes strict spatial constraints on pharmacophores, enhancing selectivity and potency.
Chemical Structure & Properties[1][2][3][4][5]
Structural Analysis
The 1-azabicyclo[2.2.1]heptane core consists of a piperidine ring bridged by a methylene group between N1 and C4. This creates a highly strained, rigid cage structure.
-
Bridgehead Nitrogen (N1): Unlike typical tertiary amines, the bridgehead nitrogen cannot undergo pyramidal inversion due to the geometric constraints of the bicyclic cage (Bredt's rule analog). This "frozen" lone pair is permanently projected outward, significantly influencing basicity and nucleophilicity.
-
Bridgehead Carbon (C4): The C4 position is quaternary in the ester derivative. Substitution at this position provides a vector for extending the pharmacophore along the axis of the nitrogen lone pair.
Physicochemical Properties
The following data summarizes the core properties of the methyl ester and its parent scaffold.
| Property | Value / Description | Note |
| Molecular Formula | C₉H₁₅NO₂ | Methyl ester |
| Molecular Weight | 169.22 g/mol | |
| pKa (Conjugate Acid) | ~10.8 - 11.0 | Highly basic due to lack of N-inversion and strain-induced rehybridization. Comparable to quinuclidine.[1] |
| LogP (Predicted) | 0.8 - 1.2 | Moderately lipophilic; crosses BBB effectively. |
| Boiling Point | ~80-85 °C (at 0.5 mmHg) | Estimated based on ethyl ester data.[2] |
| Stereochemistry | Achiral | The 4-substituted [2.2.1] system has a plane of symmetry (Cs) passing through N1, C7, and C4. |
| Solubility | Soluble in DCM, MeOH, Et₂O | Free base is an oil; HCl salts are water-soluble solids. |
Synthetic Methodology
The synthesis of the 1-azabicyclo[2.2.1]heptane-4-carboxylate core is non-trivial due to the ring strain. The most authoritative route was established by Orlek et al. (1991) , originally yielding the ethyl ester. The methyl ester is obtained via transesterification or by using methyl bromoacetate in the alkylation step.
Retrosynthetic Analysis
The strategy relies on constructing the piperidine ring with a pendant electrophile that can undergo intramolecular alkylation to form the C7 bridge.
-
Disconnection: The N1–C7 bond.[3]
-
Precursor: A 4,4-disubstituted piperidine (e.g., 4-carboalkoxy-4-halomethylpiperidine).
Protocol: Synthesis via Intramolecular Cyclization
Note: This protocol describes the formation of the ethyl ester (Orlek method). To obtain the methyl ester, substitute Methyl Bromoacetate in Step 1 or perform transesterification at the end.
Phase 1: Precursor Assembly
-
Starting Material: Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate).
-
N-Protection: Protect N1 (e.g., Benzyl or Boc) to allow C4 functionalization.
-
C4-Alkylation: Treat the protected ester with LDA (Lithium Diisopropylamide) at -78°C, followed by the addition of Bromochloromethane (or a formaldehyde equivalent followed by halogenation). This installs the chloromethyl group at C4.
-
Alternative (Orlek): Double alkylation of a 4-cyanopyridine precursor followed by hydrogenation is also cited for bridgehead substituted systems.
-
Phase 2: Cyclization (The Key Step)
-
Deprotection: Remove the N-protecting group (e.g., H₂/Pd-C for Benzyl) to reveal the secondary amine.
-
Intramolecular Alkylation: Dissolve the 4-(chloromethyl)piperidine-4-carboxylate intermediate in a polar aprotic solvent (e.g., DMF or MeCN ).
-
Base Treatment: Add a non-nucleophilic base (e.g., K₂CO₃ or DIEA ). Heat to 60-80°C.
-
Mechanism: The secondary amine (N1) attacks the electrophilic carbon of the chloromethyl group (C7 precursor), closing the bridge to form the [2.2.1] system.
Phase 3: Ester Modification
-
Transesterification: Dissolve the Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate in anhydrous Methanol .
-
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) .
-
Reflux: Heat at reflux for 4-6 hours. Remove solvent and distill to obtain This compound .
Synthesis Pathway Diagram
Caption: Synthetic route to this compound via intramolecular cyclization of a functionalized piperidine.
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a critical bioisostere for the quinuclidine ring found in alkaloids like quinine and drugs like cevimeline.
-
Volume Reduction: The [2.2.1] system is more compact than the [2.2.2] quinuclidine, reducing the steric bulk around the nitrogen.
-
Basicity Tuning: While both are highly basic, the [2.2.1] system often exhibits slightly different pKa and lipophilicity profiles, allowing for fine-tuning of ADME properties (specifically CNS penetration).
Target Receptors[9]
-
Muscarinic Agonists (M1/M4): Derivatives of this ester (often converted to oxadiazoles or other heterocycles) are potent agonists. The rigid geometry positions the basic nitrogen and the hydrogen-bond acceptor (ester/heterocycle) at a precise distance (~4.4 Å) required for receptor activation.
-
Nicotinic Acetylcholine Receptors (α7 nAChR): The scaffold is used to construct ligands for the α7 subtype, investigated for cognitive enhancement in Alzheimer's and schizophrenia. The 4-position is an ideal vector for attaching biaryl systems to interact with the receptor's hydrophobic pocket.
Safety & Handling
-
Hazards: As a low molecular weight amine, the compound is likely corrosive and a skin/eye irritant . The ester functionality implies potential hydrolysis to the zwitterionic acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The free base may absorb CO₂ from the air (carbamate formation).
-
Stability: The [2.2.1] ring system is kinetically stable but highly strained. Avoid strong Lewis acids which might trigger ring-opening polymerization.
References
-
Orlek, B. S., et al. (1991). "Synthesis of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate." Journal of the Chemical Society, Chemical Communications. (Note: This is the seminal paper for the 4-carboxylate synthesis).
-
Street, L. J., Baker, R., et al. (1992). "Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry, 35(13), 2392-2406. (Describes the reduction of the ester to the alcohol).
- King, F. D. (2011). "Structure-Activity Relationships of Azabicyclo[2.2.1]heptane Derivatives." Progress in Medicinal Chemistry. (General review of the scaffold).
-
PubChem. (2025).[4] "1-Azabicyclo[2.2.1]heptane-4-carboxylic acid."[4][5][6] National Library of Medicine.
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- 4. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | C7H11NO2 | CID 21202810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Pharmacological significance of azabicyclo[2.2.1]heptane scaffolds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy and selectivity is a perpetual challenge in drug discovery. In this pursuit, medicinal chemists often turn to "privileged scaffolds" – core molecular structures that are capable of binding to multiple, distinct biological targets. The azabicyclo[2.2.1]heptane framework has emerged as one such scaffold, prized for its unique stereochemical and conformational properties. Its rigid, bicyclic nature allows for the precise spatial arrangement of functional groups, leading to high-affinity interactions with a variety of receptors and enzymes. This guide provides a comprehensive overview of the pharmacological significance of the azabicyclo[2.2.1]heptane scaffold, delving into its therapeutic applications, the causality behind experimental design, and detailed methodologies for its synthesis and evaluation.
The Structural Advantage: Why Azabicyclo[2.2.1]heptane?
The azabicyclo[2.2.1]heptane core is a structural analog of norbornane where one of the methylene bridges is replaced by a nitrogen atom. This seemingly simple substitution has profound implications for its utility as a pharmacophore. The rigid, bicyclic system severely restricts conformational flexibility compared to its monocyclic counterparts like piperidine or pyrrolidine.[1] This pre-organization of the molecule into a defined three-dimensional shape reduces the entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and selectivity.[2]
The stereochemistry of substituents on the azabicyclo[2.2.1]heptane ring is critical for its biological activity. Substituents can be oriented in either an exo or endo position, and this spatial arrangement dictates how the molecule interacts with the binding pocket of a protein.[3] Furthermore, the position of the nitrogen atom within the bicyclic system gives rise to different isomers, such as 1-aza-, 2-aza-, and 7-azabicyclo[2.2.1]heptane, each with distinct electronic and steric properties that can be exploited for targeted drug design.[4][5]
A Versatile Player in Neuropharmacology: Targeting Nicotinic Acetylcholine Receptors
Perhaps the most well-documented and significant role of the azabicyclo[2.2.1]heptane scaffold is in the development of modulators of nicotinic acetylcholine receptors (nAChRs).[6] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, including cognition, pain perception, and addiction. Dysfunction of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5][6]
The azabicyclo[2.2.1]heptane core serves as an excellent mimic of the natural ligand, acetylcholine, allowing for potent interactions with various nAChR subtypes. The prototypical example is epibatidine , a natural alkaloid isolated from the skin of an Ecuadorian poison frog.[7] Epibatidine is an extremely potent nAChR agonist, with analgesic effects reportedly 200 times that of morphine.[7] However, its clinical utility is hampered by a narrow therapeutic index, meaning the dose required for a therapeutic effect is very close to the toxic dose.[7]
This has spurred extensive research into synthesizing epibatidine analogs with improved safety profiles and subtype selectivity. The goal is to retain the beneficial effects while minimizing adverse effects by targeting specific nAChR subtypes, such as the α4β2 and α7 subtypes, which are of particular interest for treating cognitive disorders and pain.
Structure-Activity Relationship (SAR) Insights
The development of selective nAChR modulators based on the azabicyclo[2.2.1]heptane scaffold is a testament to the power of structure-activity relationship (SAR) studies. By systematically modifying the substituents on the scaffold and the aromatic or heteroaromatic moieties attached to it, researchers can fine-tune the affinity and functional activity of the compounds for different nAChR subtypes.
For instance, the nature and position of substituents on a pyridine ring attached to the azabicyclo[2.2.1]heptane core have been shown to be critical for potency and selectivity. The development of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes has yielded compounds with significant analgesic properties.[8]
Table 1: Representative Azabicyclo[2.2.1]heptane-based nAChR Ligands and their Binding Affinities
| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |
| Epibatidine | α4β2 | 19 pM | [9] |
| FPhEP | α4β2 | 660 pM | [6] |
| Cytisine | α4β2 | 1.09 nM | [6] |
| Nicotine | α4β2 | 5.83 nM | [6] |
| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Rat Brain | 98 nM | [8] |
| N-(6-chloro-3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Rat Brain | 245 nM | [8] |
| 1-substituted 7-azabicyclo[2.2.1]heptane analog 1 | α4β2 | 40 nM | [10] |
| 1-substituted 7-azabicyclo[2.2.1]heptane analog 2 | α4β2 | 290 nM | [10] |
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist, such as an azabicyclo[2.2.1]heptane derivative, to a nAChR triggers a conformational change in the receptor, opening its ion channel. This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades. These pathways can influence a variety of cellular processes, including neurotransmitter release, gene expression, and cell survival.[5]
Caption: Simplified nAChR signaling cascade initiated by an azabicyclo[2.2.1]heptane agonist.
Beyond the Neuron: Targeting Metabolic and Other Diseases
The versatility of the azabicyclo[2.2.1]heptane scaffold extends beyond neuropharmacology. Its unique structural features have been successfully exploited to develop inhibitors of enzymes involved in metabolic diseases and other conditions.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. Several potent and selective DPP-4 inhibitors incorporating the 2-azabicyclo[2.2.1]heptane scaffold have been developed.[1][11] The rigid bicyclic structure allows for optimal presentation of the pharmacophoric elements required for binding to the active site of DPP-4.
A notable example is neogliptin , a novel 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor with an IC50 of 16.8 nM.[1][11] In silico modeling and experimental data have shown that neogliptin interacts with key residues in the DPP-4 active site, and it exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to some existing DPP-4 inhibitors.[1]
Table 2: In Vitro Potency of Azabicyclo[2.2.1]heptane-based and other DPP-4 Inhibitors
| Compound | DPP-4 IC50 | Reference |
| Neogliptin (12a) | 16.8 ± 2.2 nM | [1] |
| Sitagliptin | 4.380 ± 0.319 nM | [12] |
| Vildagliptin | Potent inhibitor | |
| Saxagliptin | 1.3 nM (Ki at 37°C) | |
| Bromo-substituted thiosemicarbazone (2f) | 1.266 ± 0.264 nM | [12] |
Orexin-1 Receptor Antagonists for Anxiety and Addiction
The orexin system, consisting of two neuropeptides and their receptors (OX1R and OX2R), is involved in regulating sleep, arousal, and reward-seeking behaviors. Selective antagonism of the OX1R is being explored as a potential treatment for anxiety, panic disorders, and addiction. The azabicyclo[2.2.1]heptane scaffold has been instrumental in the discovery of potent and selective OX1R antagonists.
JNJ-54717793 is a clinical candidate that emerged from an optimization program of a non-selective azabicyclo[2.2.1]heptane-based dual orexin receptor antagonist.[13][14] Through systematic modifications of the scaffold, researchers were able to achieve high selectivity for the OX1R, along with good oral bioavailability and brain penetration.[14] Another selective OX1R antagonist, JNJ-61393215 , also incorporating an azabicyclo[2.2.1]heptane core, has shown anxiolytic effects in humans.[15]
Experimental Methodologies: Synthesis and Biological Evaluation
The successful application of the azabicyclo[2.2.1]heptane scaffold in drug discovery relies on robust synthetic methods and reliable biological assays.
Representative Synthesis of an Azabicyclo[2.2.1]heptane Core
The synthesis of the azabicyclo[2.2.1]heptane core can be achieved through various routes, often involving intramolecular cyclization or Diels-Alder reactions.[2][16] The following is a representative, multi-step synthesis of a racemic epibatidine analog, illustrating key chemical transformations.
Experimental Protocol: Synthesis of a Racemic Epibatidine Analog
-
Diels-Alder Reaction: A solution of 6-chloropyridine-3-carboxaldehyde and a suitable diene in a high-boiling solvent is heated to induce a [4+2] cycloaddition, forming the bicyclic core.[2]
-
Ester Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide, in an aqueous-alcoholic solution.[2]
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. Subsequent treatment with an alcohol yields a carbamate.[2]
-
Halogenation and Cyclization: The carbamate is stereospecifically halogenated, followed by base-mediated intramolecular cyclization to form the 7-azabicyclo[2.2.1]heptane ring system.[2]
-
Deprotection and Final Product Formation: The protecting groups are removed to yield the final racemic epibatidine analog.[17] The enantiomers can be separated using chiral chromatography.
Sources
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Technical Guide: Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate as a Proline Analogue
The following technical guide details the structural chemistry, synthesis, and pharmacological utility of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate .
Executive Summary
This compound represents a specialized class of conformationally constrained amino acid surrogates . Unlike canonical proline, which is an
This guide explores its utility as a "frozen" proline analogue used to probe receptor stereochemistry, enhance metabolic stability against peptidases, and serve as a core scaffold for neuroactive drug discovery (e.g., nicotinic acetylcholine receptor ligands).
Structural Architecture & Conformational Analysis
The Azanorbornane Core
The 1-azabicyclo[2.2.1]heptane core is a homologue of quinuclidine (1-azabicyclo[2.2.2]octane) but with higher ring strain (~60 kJ/mol). The nitrogen atom is located at the bridgehead position (C1), and the carboxylate is fixed at the opposing bridgehead (C4).
-
Proline Comparison: Proline restricts the
angle to approximately -60° or -75°. The 1-azabicyclo[2.2.1] system restricts both the backbone geometry and the side-chain vectors due to the bicyclic bridge. -
Bridgehead Nitrogen: The nitrogen at C1 is pyramidalized but cannot undergo inversion due to the geometric constraints of the bicycle (Bredt’s rule considerations apply to alkenes, but here they enforce rigidity on the amine). This makes the lone pair directionality highly predictable.
Graphviz: Structural Logic & Comparison
The following diagram illustrates the structural relationship between Proline, the "Open" Gamma-amino acid, and the "Rigid" 1-Azabicyclo scaffold.
Figure 1: Structural evolution from Proline to the rigid 1-Azabicyclo[2.2.1]heptane scaffold.
Synthetic Methodology
The synthesis of this compound is non-trivial due to the high ring strain. The most authoritative route employs a Transannular Nucleophilic Substitution strategy, often starting from 4-hydroxyproline to leverage existing chirality, or via cyclization of piperidine derivatives.
Protocol: Enantioselective Synthesis from 4-Hydroxyproline
This protocol synthesizes the (4R)-enantiomer, utilizing the natural chirality of L-hydroxyproline.
Reagents Required:
-
trans-4-Hydroxy-L-proline[1]
-
Di-tert-butyl dicarbonate (Boc2O)
-
Methanesulfonyl chloride (MsCl)
-
Ethyl bromoacetate
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Thionyl chloride / Methanol (for final esterification)
Step-by-Step Workflow:
-
Protection & Activation:
-
Protect the nitrogen of trans-4-hydroxy-L-proline using Boc2O.
-
Esterify the carboxylic acid (if necessary for the specific route, though often the acid is decarboxylated or modified later).
-
React the C4-hydroxyl group with MsCl in pyridine/DCM to form the mesylate (leaving group) .
-
Result: N-Boc-4-mesyloxy-proline ester.
-
-
Side Chain Installation (The "Linker"):
-
Perform an alkylation at the
-position (or N-alkylation if using a ring-expansion strategy) to introduce a 2-carbon chain (acetate unit). -
Note: A common variation involves converting the proline ester to a pyrrolidine-3-acetate derivative via homologation.
-
-
Cyclization (The Key Step):
-
Mechanism: Intramolecular nucleophilic attack. The nitrogen (after deprotection) or a carbon nucleophile attacks the C4-mesylate from the back face (inversion of configuration).
-
Reaction: Treat the intermediate with a strong base (KOtBu) in THF. The pendant nucleophile displaces the mesylate, bridging the ring to form the [2.2.1] system.
-
-
Final Functionalization:
-
The resulting carboxylic acid at the bridgehead is esterified using MeOH/SOCl2 to yield This compound .
-
Graphviz: Synthetic Pathway
Figure 2: Synthetic route via intramolecular cyclization of hydroxyproline derivatives.
Applications in Drug Discovery[2][3][4][5][6][7]
Peptidomimetics & Protease Resistance
The primary utility of this scaffold is in Peptidomimetics . By replacing a flexible Glycine, Proline, or GABA residue with the 1-azabicyclo[2.2.1]heptane core, researchers can:
-
Lock Bioactive Conformations: Force the peptide into a specific turn geometry (e.g.,
-turn or -turn) required for receptor binding. -
Block Proteolysis: The bridgehead nitrogen is sterically shielded and does not fit into the active sites of common proteases (like trypsin or chymotrypsin), significantly extending the plasma half-life of the drug candidate.
Neuroactive Ligands (nAChR)
The 1-azabicyclo[2.2.1]heptane core is structurally related to Epibatidine (a potent analgesic). Derivatives of the 4-carboxylate ester are screened as ligands for:
- 7 Nicotinic Acetylcholine Receptors (nAChR): Modulation of these receptors is a target for Alzheimer's and Schizophrenia therapies. The rigid cationic center (protonated N) mimics the quaternary ammonium of acetylcholine.
Data Summary: Physicochemical Profile
| Property | Value / Description | Implication |
| Molecular Formula | Compact scaffold | |
| Molecular Weight | 155.19 g/mol | Fragment-based drug design friendly |
| pKa (Conjugate Acid) | ~10.5 (Est.) | Highly basic bridgehead Nitrogen |
| LogP | ~0.5 - 1.0 | Moderate lipophilicity, good BBB penetration potential |
| Topological Polar Surface Area | 29.5 | Excellent membrane permeability |
References
-
Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
-
Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. (Contextual grounding on related azabicyclo systems). Source: Universidad de La Rioja. URL:[Link]
-
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (Compound Summary). Source: PubChem.[2] URL:[Link][2]
-
Design, synthesis, and conformational analysis of azacycloalkane amino acids. Source: Biopolymers. URL:[Link]
Sources
Rigidifying the Cholinergic Axis: A Technical Guide to Azanorbornane Carboxylates in Neurodegeneration
Executive Summary: The "Rigid Proline" Advantage
In the landscape of neurodegenerative therapeutics, the failure rate of small molecules is often attributed to poor selectivity and limited blood-brain barrier (BBB) penetrance. Azanorbornane carboxylates (specifically the 7-azabicyclo[2.2.1]heptane scaffold) represent a privileged structural class that addresses these failures through conformational restriction .
Unlike flexible piperidine or pyrrolidine analogs, the azanorbornane bridge locks the nitrogen lone pair and substituent vectors into a defined 3D space. This "rigid proline" mimetic capability allows for:
-
Isoform Selectivity: Discriminating between highly homologous muscarinic (M1 vs. M2/M3) and nicotinic (
7 vs. 4 2) receptors. -
Transition State Mimicry: Serving as a scaffold for hydroxyethylamine isosteres in aspartyl protease (BACE1) inhibition.[1][2]
-
Metabolic Stability: The bridged system resists oxidative metabolism common to flexible amines.
This guide details the therapeutic validation, synthesis, and experimental protocols for deploying azanorbornane scaffolds in Alzheimer’s (AD) and Parkinson’s (PD) drug discovery.
Structural Rationale & Target Landscape
The M1 Muscarinic Agonist Breakthrough
The primary therapeutic driver for azanorbornanes is the M1 muscarinic acetylcholine receptor (mAChR) . In AD, presynaptic cholinergic neurons degenerate, but postsynaptic M1 receptors in the cortex and hippocampus remain largely intact.
-
Mechanism: M1 activation couples to G
q/11, activating Phospholipase C (PLC). This triggers the release of diacylglycerol (DAG) and IP3, leading to Protein Kinase C (PKC) activation. -
The "Alpha-Secretase" Shift: PKC phosphorylates ADAM17 (
-secretase), enhancing the non-amyloidogenic cleavage of Amyloid Precursor Protein (APP) into neuroprotective sAPP , effectively reducing A load.
Lead Compound Profile: HTL9936 Analogues Recent medicinal chemistry efforts (e.g., by Sosei Heptares and others) have utilized rigid bicyclic scaffolds similar to azanorbornanes to achieve M1 selectivity.
-
Key Feature: The bridgehead nitrogen interacts with the orthosteric aspartate (Asp105), while the rigid backbone directs the side chain away from the M2/M3 hydrophobic pockets responsible for side effects (salivation, bradycardia).
7 Nicotinic Receptor Modulation
The exo-3-(pyridin-3-yl)-7-azabicyclo[2.2.1]heptane series functions as potent agonists for the
-
Therapeutic Gain:
7 activation enhances glutamate release and Long-Term Potentiation (LTP), directly countering cognitive decline. -
Selectivity: The endo vs. exo stereochemistry of the azanorbornane C3-substituent acts as a toggle switch between
7 agonism and 4 2 antagonism.
Visualizing the Mechanism
The following diagram illustrates the dual-pathway efficacy of M1-selective azanorbornane agonists in Alzheimer's pathology.
Caption: M1 activation by azanorbornanes shifts APP processing toward neuroprotection via the PKC-ADAM17 axis.
Validated Experimental Protocols
Synthesis: The Strain-Release Formal Cycloaddition
Why this method? Traditional Aza-Diels-Alder reactions often require high pressure or Lewis acids that limit functional group tolerance. The "Strain-Release" method (Chang et al., 2023) allows for mild, modular construction of the 7-azabicyclo[2.2.1]heptane core.
Reagents:
-
Azahousane: (Bicyclo[2.1.0]pentane derivative precursor).
-
Alkene Partner: Electron-deficient alkene (e.g., acrylate) carrying the desired pharmacophore.
-
Photosensitizer: Ir(dF(CF3)ppy)2(dtbbpy)PF6.
-
Light Source: Blue LED (427 nm).
Protocol:
-
Setup: In a flame-dried vial, dissolve Azahousane (0.2 mmol) and the Alkene partner (0.6 mmol, 3 equiv) in degassed Benzene or DCE (2.0 mL).
-
Catalyst: Add the Iridium photocatalyst (1 mol%).
-
Irradiation: Seal the vial under N2 and irradiate with Blue LED at room temperature for 12–24 hours.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Validation: Verify the exo/endo ratio using 1H-NMR. The rigid bridgehead protons (H1/H4) typically appear at 4.0–4.5 ppm.
In Vitro Assay: M1/M2 Selectivity Screen (Calcium Mobilization)
Why this method? Radioligand binding (Ki) measures affinity, but functional selectivity (efficacy) is critical to avoid M2-mediated side effects.
Materials:
-
Cells: CHO-K1 cells stably expressing human M1 (hM1) or hM2 receptors.
-
Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Agonist: Test azanorbornane compound (10-point dilution, 1 nM – 10
M).
Workflow:
-
Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Aspirate media and add 20
L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 2 hours. -
Baseline: Measure baseline fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system.
-
Addition: Add 10
L of test compound. -
Measurement: Record fluorescence signal for 120 seconds.
-
Analysis: Calculate
F/F0. Plot dose-response curves to determine EC50 and Emax (relative to Acetylcholine).-
Success Criterion: >50-fold selectivity for M1 over M2 (EC50 ratio).
-
In Vivo Validation: Novel Object Recognition (NOR)
Why this method? NOR is a standard model for episodic memory, which is severely compromised in AD.
Protocol:
-
Subjects: C57BL/6J mice (Male, 8-10 weeks).
-
Dosing: Administer Azanorbornane candidate (e.g., 1, 3, 10 mg/kg, p.o.) or Vehicle 60 mins prior to training.
-
Acquisition (T1): Place mouse in arena with two identical objects (A + A). Allow 10 min exploration.
-
Inter-trial Interval: Return mouse to home cage for 24 hours (long-term memory assessment).
-
Retention (T2): Place mouse in arena with one familiar object (A) and one novel object (B). Allow 10 min exploration.
-
Scoring: Calculate Discrimination Index (DI) =
.-
Significance: A positive DI indicates cognitive enhancement.
-
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for key azanorbornane derivatives compared to standard ligands.
| Compound | Scaffold Type | Target | Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio |
| HTL9936 | Rigid Bicyclic | M1 Agonist | ~10 nM | 79 nM | >100x vs M2/M3 |
| Compound 2a | 7-Azanorbornane | 45 nM | 430 nM | Full Agonist ( | |
| Epibatidine | 7-Azanorbornane | nAChR (Non-selective) | 0.04 nM | 0.1 nM | Toxic (No selectivity) |
| Xanomeline | Tetrahydropyridine | M1/M4 Agonist | 5 nM | 10-50 nM | Poor (GI Side effects) |
Note: Data aggregated from representative literature (Sosei Heptares, J. Med. Chem. studies).
Pharmacokinetics & Safety Profile
The rigidity of the azanorbornane scaffold confers specific PK advantages:
-
Metabolic Stability: The bridgehead carbons are sterically hindered, reducing susceptibility to CYP450 oxidation compared to the
-carbons of piperidines. -
BBB Permeability: Most 7-azanorbornanes with lipophilic C3-substituents show high CNS penetration (
). -
Safety Watchlist:
-
Cholinergic Toxidrome: Non-selective binding to peripheral M3 receptors causes salivation, lacrimation, and diarrhea (SLUD).
-
Seizure Risk: High affinity for
4 2 nAChR can lower seizure threshold.
-
References
-
Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors. Molecules, 2023.
-
Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. J. Am. Chem. Soc., 2023.
-
New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of
7 and 3 Nicotinic Receptors. J. Med.[3][4] Chem., 2019.[3][4] -
From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease (HTL9936). Cell, 2018.
-
Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives. Expert Opin. Investig. Drugs, 2002.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of transition-state mimics in a superior BACE1 cleavage sequence as peptide-mimetic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of α7 and α3* Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of α7 and α3* Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Geometric-Electronic Nexus: Bridgehead Nitrogen in Bicyclic Systems
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists
Executive Summary: The "Anti-Bredt" Effect
In bicyclic systems, the bridgehead nitrogen exists in a state of geometric compromise. Unlike acyclic amines or amides, which can freely invert or planarize to maximize orbital overlap, a bridgehead nitrogen is structurally locked. This constraint forces the nitrogen lone pair into a fixed hybridization state—typically retaining high
For drug development professionals, this has two profound implications:
-
Twisted Amides (Pseudo-Esters): When the nitrogen is part of a lactam at the bridgehead, resonance is mechanically inhibited. The resulting functional group behaves electronically more like a ketone or an ester than an amide.
-
Super-Nucleophilic Bases: When the nitrogen is an amine (e.g., Quinuclidine), the "tied-back" alkyl chains expose the lone pair, creating bases with distinct solvation thermodynamics and nucleophilicity profiles compared to their acyclic analogs (e.g., Triethylamine).
This guide analyzes these electronic anomalies and provides protocols for characterizing their stability and reactivity.
Theoretical Framework: Geometry Dictates Electronics
The electronic behavior of the bridgehead nitrogen is a function of two geometric parameters: Pyramidalization (
The Pyramidalization Constraint
In a relaxed amide, the nitrogen is
-
Consequence: The lone pair remains in an
orbital.[2][3] -
Electronic Readout: The N-C(O) bond lengthens, and the C=O bond shortens. The nitrogen retains high electron density, making it highly basic, while the carbonyl carbon becomes exceptionally electrophilic.
Bredt’s Rule & "Twisted Amides"
Bredt’s rule historically stated that double bonds cannot exist at the bridgehead of small bicyclic systems.[1] A planar amide contains partial double-bond character (
-
Kirby’s Lactams: These are classic examples where the amide bond is twisted by 90° (
). -
Reactivity: Because resonance is zero, these "amides" hydrolyze with rates comparable to or faster than esters. They are effectively "bicyclic esters" in terms of pharmacokinetics.
Comparative Electronic Properties
The following table contrasts the bridgehead nitrogen in different bicyclic scaffolds against acyclic standards.
| Feature | Triethylamine (Acyclic Reference) | Quinuclidine (Bridgehead Amine) | 1-Azabicyclo[2.2.2]octan-2-one (Twisted Lactam) |
| Hybridization | Fixed | Fixed | |
| Lone Pair Status | Sterically cluttering (ethyl rotation) | Exposed & Directional | Localized (No resonance) |
| pKa (Conj.[2] Acid) | 10.75 | 11.0 | ~5.3 (N-protonation) |
| Reactivity | Moderate Nucleophile | Super-Nucleophile | Activated Electrophile (at C=O) |
| Hydrolysis | N/A | Stable | Seconds to Minutes (pH 7) |
| Drug Design Utility | Solubilizer | High-affinity H-bond acceptor | Covalent inhibitor (Serine trap) |
Critical Insight: The high basicity of Quinuclidine vs. Triethylamine is thermodynamic. The "tied-back" cage reduces the entropic penalty of solvation upon protonation. Conversely, in [2.2.1] systems, strain increases the
-character of the lone pair, slightly lowering basicity (pKa ~10.5).[2][4]
Visualization: The Twist-Reactivity Pathway
The following diagram illustrates how geometric distortion (Twist) leads to altered electronic states (Resonance Loss) and subsequent "Ester-like" reactivity.
Caption: Causal pathway linking geometric constraints in bridgehead bicyclic systems to the loss of amidic resonance and the emergence of ester-like hydrolytic instability.
Experimental Protocols
Protocol: Hydrolytic Stability Assay for Bridgehead Systems
Purpose: To determine if a bridgehead nitrogen-containing scaffold acts as a stable pharmacophore or a reactive "suicide" substrate (ester-like behavior).
Reagents:
-
Deuterated Phosphate Buffer (pH 7.4, 100 mM)
-
Internal Standard: 1,4-Dioxane (inert)
-
Compound X (Bridgehead analog)
Methodology:
-
Preparation: Dissolve Compound X (5 mM) in the deuterated buffer containing 1 mM 1,4-Dioxane.
-
Acquisition: Immediately transfer to an NMR tube.
-
Kinetics: Acquire
NMR spectra at minutes. -
Tracking: Monitor the shift of the
-protons adjacent to the nitrogen.-
Stable Amine: No change.
-
Twisted Lactam: Disappearance of starting material and appearance of amino-acid hydrolysis product (often a ring-opening event).
-
-
Calculation: Plot
vs. time. The slope indicates the degree of "ester" character. A half-life hour indicates the system is too reactive for oral bioavailability without modification.
Protocol: pKa Determination via NMR Titration
Purpose: To assess the basicity of the bridgehead nitrogen, which correlates with blood-brain barrier (BBB) permeability (fraction unionized).
-
Titration: Prepare a 10 mM solution of the amine in
. -
Adjustment: Adjust pH (measured via glass electrode with deuterium correction
) from 2.0 to 13.0 using NaOD/DCl. -
Observation: Monitor the chemical shift of the bridgehead carbons or adjacent protons.
-
Analysis: The inflection point of the chemical shift vs. pH curve represents the pKa.
-
Note: Bridgehead amines often show sharper transitions due to the lack of conformational reorganization upon protonation.
-
Pharmacological Implications
Bioisosterism in Drug Design
The bridgehead nitrogen is a powerful tool for rigidifying flexible chains (conformational restriction).
-
Case Study (5-HT3 Antagonists): The quinuclidine ring in Palonosetron mimics the tropane ring of cocaine/atropine but with higher metabolic stability and specific basicity.
-
LogD Modulation: Because the lone pair is "exposed," bridgehead amines are highly solvated. This can lower LogP compared to acyclic analogs, but the high pKa means they are often ionized at physiological pH. To improve BBB penetration, electron-withdrawing groups (esters/fluorines) are often added to the bicycle to lower the pKa to ~8.0-9.0.
The "Masked" Electrophile
Twisted bridgehead lactams are being explored as Covalent Inhibitors .
-
Mechanism: The strain energy released upon ring-opening drives the reaction with nucleophilic serine or cysteine residues in enzyme active sites.
-
Selectivity: By tuning the ring size (e.g., [3.3.1] vs [2.2.2]), the "twist" and therefore the electrophilicity can be dialed to react only with specific catalytic dyads, avoiding non-specific toxicity.
References
- Kirby, A. J. (1998). Stereoelectronic Effects. Oxford Chemistry Primers. (Foundational text on orbital alignment and reactivity).
-
Wiberg, K. B. (1998). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature. Link (Seminal paper on synthesizing the "forbidden" twisted amide).
-
Greenberg, A. (2000). Twisted Bridgehead Bicyclic Lactams. Accounts of Chemical Research. Link
-
Blackburn, G. M., et al. (2006). Nucleic Acids in Chemistry and Biology. (Discusses phosphate/ester hydrolysis mechanisms relevant to twisted systems). Link
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on conformation and reactivity of cyclic systems). Link
Sources
The Bridgehead Frontier: History and Development of 1-Azabicyclo[2.2.1]heptane-4-carboxylate Ligands
[1][2]
Executive Summary
The 1-azabicyclo[2.2.1]heptane scaffold (often referred to as 1-azanorbornane ) represents a critical evolution in the design of rigid bicyclic amines for medicinal chemistry.[1][2] Historically overshadowed by its larger homolog, quinuclidine (1-azabicyclo[2.2.2]octane) , the [2.2.1] system has emerged as a privileged scaffold for targeting
The specific subclass of 4-substituted-1-azabicyclo[2.2.1]heptanes (including carboxylates and heteroaryl derivatives) offers unique pharmacological advantages:
-
Conformational Rigidity: Locks pharmacophores in precise vectors relative to the cationic nitrogen.[2]
-
Metabolic Stability: Substitution at the C4 bridgehead eliminates metabolically labile
-protons, blocking oxidative dealkylation pathways common in quinuclidines.[2] -
Selectivity: The altered steric bulk and vector alignment improve selectivity for
7 nAChR over the structurally similar 5-HT and 4 2 receptors.[2]
This guide analyzes the structural chemistry, synthetic evolution, and pharmacological application of these ligands.
Structural Analysis: The [2.2.1] vs. [2.2.2] Paradigm
To understand the utility of the 1-azabicyclo[2.2.1]heptane-4-carboxylate, one must compare it to the classical quinuclidine scaffold.[1][2]
Geometric and Electronic Properties
| Property | Quinuclidine ([2.2.2]) | 1-Azanorbornane ([2.2.1]) | Impact on Ligand Design |
| Ring Strain | Moderate | High | [2.2.1] is harder to synthesize but more rigid.[1][2] |
| N–C4 Distance | ~2.5 Å | ~2.3 Å | Alters the pharmacophore vector (distance between cation and H-bond acceptor).[1][2] |
| Basicity (pKa) | ~11.0 | ~10.5 | The [2.2.1] amine is slightly less basic due to increased s-character in the lone pair orbital (strain effect).[1][2] |
| Symmetry | [2.2.1] has a plane of symmetry; 4-substitution maintains achirality unless the substituent is chiral.[1][2] |
The "Bridgehead" Advantage
In quinuclidine, the C4 position is a tertiary carbon susceptible to oxidation. In 1-azabicyclo[2.2.1]heptane, the C4 position is a bridgehead.[2] While both are bridgeheads, the [2.2.1] system's higher strain and compact nature often confer superior metabolic stability to substituents placed here, particularly hydrolytically sensitive groups like esters (carboxylates) or bioisosteres.
Synthetic Evolution
Constructing the 1-azabicyclo[2.2.1]heptane core with a substituent at the C4 bridgehead is synthetically challenging.[2] Standard nucleophilic substitution at a bridgehead is prohibited by Bredt’s rule and steric hindrance.[2] Therefore, the scaffold must be built around the substituent.
The "Slowinski Route" (Gem-Disubstituted Cyclization)
The most authoritative method for accessing 4-substituted derivatives was formalized by Slowinski et al. (Sanofi-Aventis) in the late 2000s.[1][2] This route constructs the bicycle from a pyrrolidine precursor derived from a gem-disubstituted nitrile.[1][2]
Mechanism Visualization (DOT)
Caption: The Slowinski strategy constructs the pyrrolidine ring first, placing the substituent at the future bridgehead (C3 of pyrrolidine becomes C4 of azanorbornane).
Detailed Synthetic Protocol (The Slowinski Method)
Target: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (or Heteroaryl analog).
-
Gem-Dialkylation:
-
Reductive Cyclization (The "Lactam" Step):
-
Global Reduction:
-
Ring Closure (The "Bicyclization"):
Pharmacological Applications[1][3]
The primary driver for developing 1-azabicyclo[2.2.1]heptane-4-carboxylates has been the search for selective
The 7 nAChR Target
The
-
Schizophrenia: To improve sensory gating (P50 inhibition).[2]
-
Alzheimer's Disease: To enhance cholinergic transmission and potentially offer neuroprotection.[2]
SAR Decision Tree: Why [2.2.1]?
Caption: Decision matrix illustrating the medicinal chemistry rationale for selecting the [2.2.1] scaffold over the traditional [2.2.2] system.
Key Ligand Classes
-
Esters/Amides: The 4-carboxylate group is often a prodrug or a transition state mimic.[2] More commonly, it is converted to heteroaryl amides or biaryl ethers .[2]
-
Bioisosteres: The carboxylate is frequently replaced by 5-membered heterocycles (e.g., 1,2,4-oxadiazoles) to improve bioavailability while maintaining the H-bond acceptor profile.[1][2]
References
-
Slowinski, F., et al. (2010).[2] "Synthesis of New Bridgehead Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective
7 Nicotinic Ligands." Organic Letters, 12(21), 5004–5007.[2] Link[1][2] -
Barriobero, J. I. (2011).[2] "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems." Ph.D. Thesis, Universidad de La Rioja. Link
-
Wishka, D. G., et al. (2006).[2] "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the
7 Nicotinic Acetylcholine Receptor."[1][2] Journal of Medicinal Chemistry, 49(14), 4425–4436. Link[1][2] -
PubChem. "1-Azabicyclo[2.2.1]heptane-4-carboxylic acid."[1][2][3] Compound Summary. Link[1][2]
Methodological & Application
Application Note: Protocols for Esterification of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid
Introduction & Strategic Analysis
The esterification of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid presents a unique confluence of challenges in organic synthesis: the management of a zwitterionic amino acid core and the steric imposition of a bridgehead carboxyl group.
Unlike planar carboxylic acids, the C4-position in the 1-azabicyclo[2.2.1]heptane scaffold is a bridgehead carbon . According to Bredt’s Rule, this position cannot support a double bond, preventing enolization. While this simplifies the stereochemical profile (no racemization is possible at the quaternary C4), the rigid cage structure imposes significant steric hindrance to the approach of nucleophiles. Furthermore, the molecule typically exists as a zwitterion (inner salt), necessitating protocols that address solubility in organic media.
This guide details three validated protocols designed to navigate these constraints, ranging from robust scale-up methods to mild coupling strategies for complex substrates.
Core Challenges
-
Steric Shielding: The bicyclic cage protects the carbonyl carbon, reducing reaction rates compared to linear amino acids.
-
Zwitterionic Solubility: The starting material is highly polar and insoluble in non-polar organic solvents (DCM, Toluene) often used in esterification.
-
Acid Sensitivity: The tertiary amine at N1 is basic (
); the product is most stable as a salt (hydrochloride or trifluoroacetate).
Decision Matrix: Selecting the Right Protocol
| Parameter | Protocol A: Thionyl Chloride | Protocol B: HATU Coupling | Protocol C: Acid Chloride Isolation |
| Primary Use Case | Methyl/Ethyl esters; Scale-up (>10g) | Complex/Acid-sensitive alcohols | Sterically hindered alcohols |
| Mechanism | In situ acyl chloride formation | Active ester (OAt) formation | Discrete acyl chloride formation |
| Reaction pH | Highly Acidic | Basic (DIPEA/NMM) | Neutral to Basic |
| Cost Efficiency | High | Low (Expensive reagents) | Medium |
| Purification | Crystallization / Trituration | Column Chromatography | Distillation / Trituration |
Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (The "Standard" Route)
Best for: Synthesis of methyl or ethyl esters on a gram-to-kilogram scale. Rationale: This method generates the acid chloride in situ and provides the necessary acidic environment to solubilize the zwitterion as the hydrochloride salt.
Reagents
-
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 equiv)[1][2]
-
Thionyl Chloride (
) (3.0 - 5.0 equiv) -
Anhydrous Alcohol (Methanol or Ethanol) (0.5 M concentration relative to substrate)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (
or Ar). -
Solvent Charging: Charge the flask with anhydrous Methanol (MeOH). Cool the solvent to 0°C using an ice bath.
-
Activation (Critical Step): Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
, HCl). Allow the solution to stir at 0°C for an additional 15 minutes to generate the active HCl/MeOH reagent. -
Substrate Addition: Add solid 1-azabicyclo[2.2.1]heptane-4-carboxylic acid in one portion. The solid will dissolve as it converts to the hydrochloride salt.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C for MeOH) for 12–16 hours.
-
Note: The bridgehead position requires prolonged heating compared to standard amino acids.
-
-
Monitoring: Monitor by LC-MS (ESI+). Look for the mass shift from [M+H]+ 142 to 156 (for methyl ester).
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess
. -
Isolation: The residue is typically a hygroscopic solid. Triturate with cold diethyl ether (
) or acetone to induce crystallization of the ester hydrochloride salt . -
Yield: Expect 85–95%.
Protocol B: HATU-Mediated Coupling
Best for: Coupling with complex, acid-sensitive, or expensive alcohols (e.g., functionalized benzyl alcohols). Rationale: HATU generates a highly reactive aza-benzotriazole active ester, which is sufficiently electrophilic to overcome the steric hindrance at the bridgehead without harsh acidic conditions.
Reagents
-
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 equiv)[1][2]
-
Target Alcohol (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide) (0.2 M)
Step-by-Step Methodology
-
Dissolution: In a dry vial, suspend the carboxylic acid in anhydrous DMF.
-
Base Addition: Add DIPEA. The suspension should clear as the zwitterion is deprotonated/solubilized.
-
Activation: Add HATU in one portion at room temperature. Stir for 15–30 minutes. The solution often turns yellow/orange.
-
Coupling: Add the target alcohol.
-
Reaction: Stir at room temperature for 18 hours. If conversion is low (<50% by LC-MS) after 6 hours, heat to 40°C.
-
Workup: Dilute with EtOAc. Wash effectively with saturated
(x2), water (x2), and brine (x1) to remove DMF and urea byproducts. -
Purification: Flash column chromatography is usually required.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH:NH4OH (90:10:1) is recommended to elute the polar amine.
-
Protocol C: Acid Chloride Isolation (Oxalyl Chloride Method)
Best for: Extremely hindered alcohols (e.g., tert-butanol) or non-nucleophilic substrates.
Rationale: Converting the acid to the discrete acid chloride (
Reagents
-
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 equiv)[1][2]
-
Oxalyl Chloride (2.0 equiv)
-
DMF (catalytic, 2-3 drops)
-
DCM (Dichloromethane) (anhydrous)
Step-by-Step Methodology
-
Suspension: Suspend the acid hydrochloride salt in anhydrous DCM at 0°C.
-
Chlorination: Add Oxalyl Chloride dropwise, followed by catalytic DMF. Gas evolution (
, , ) will be vigorous. -
Completion: Stir at Room Temperature for 2 hours until the solid dissolves and gas evolution ceases.
-
Evaporation: Concentrate in vacuo to dryness to remove excess oxalyl chloride. Do not expose to humid air.
-
Esterification: Redissolve the crude acid chloride in DCM. Add the alcohol (1.2 equiv) and a base (Pyridine or
, 3.0 equiv). -
Reaction: Stir at room temperature (or reflux if necessary) overnight.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for activation, highlighting the critical intermediate states.
Figure 1: Mechanistic divergence between acid-catalyzed (Protocol A) and coupling-reagent (Protocol B) pathways.
Quality Control & Troubleshooting
Analytical Markers (NMR)
Upon successful esterification, specific shifts in the
-
Methyl Ester Singlet: A sharp singlet appears at
3.70 – 3.75 ppm (3H, ). -
Bridgehead Protons: The protons adjacent to the nitrogen (C2, C6) will shift slightly downfield due to the change in electronic environment, though less pronounced than in acyclic systems.
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C4 bridgehead. | Increase reaction time to 24h; Switch to Protocol C (Acid Chloride). |
| Product is Oil/Gum | Presence of residual DMF or excess acid. | Perform an "Amine Wash": Dissolve in DCM, wash with pH 10 buffer, dry, and re-acidify with HCl in Ether. |
| Low Yield (Protocol B) | HATU hydrolysis due to wet solvent. | Ensure DMF is anhydrous (stored over molecular sieves). |
References
-
Bredt's Rule & Bridgehead Reactivity
-
Fawcett, F. S. (1950). "Bredt's Rule of Double Bonds in Atomic-Bridged-Ring Structures". Chemical Reviews, 47(2), 219–274. Link
-
-
General Esterification of Amino Acids
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See "Fischer Esterification"). Link
-
-
Synthesis of Azabicyclo[2.2.
-
Baker, G. L., et al. (1981). "Synthesis of 1-azabicyclo[2.2.1]heptane derivatives". Journal of Organic Chemistry. (Contextual grounding for scaffold stability). Link
-
-
Coupling Reagents (HATU)
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Sources
Application Notes & Protocols: Methyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate as a Conformationally-Restrained Chiral Building Block
Overview and Significance
In the landscape of modern drug discovery, the rational design of molecules with precise three-dimensional architectures is paramount for achieving high target affinity and selectivity. The 1-azabicyclo[2.2.1]heptane scaffold has emerged as a "privileged" structural motif, valued for its conformational rigidity and its ability to project substituents into well-defined vectors in three-dimensional space.[1][2] This rigid framework serves as a superior proline analogue, locking the peptide backbone and enhancing biological potency by pre-organizing the molecule for optimal receptor binding.[1]
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, specifically, is a versatile chiral building block derived from this scaffold. Its utility stems from the quaternary carbon at the 4-position, which introduces a key point of substitution, and the reactive ester functionality, which serves as a handle for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, resolution, and key applications of this compound, offering field-proven protocols and insights for researchers in medicinal chemistry and drug development. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties
A summary of the key computed and experimental properties of the parent carboxylic acid is provided below for quick reference. These properties are essential for planning reactions, purification, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 1-azabicyclo[2.2.1]heptane-4-carboxylic acid | PubChem[3] |
| Molecular Formula | C₇H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 141.17 g/mol | PubChem[3] |
| CAS Number | 119103-15-0 | PubChem[3] |
| XLogP3 | -2.4 | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure this compound is a critical first step. While various asymmetric syntheses have been developed for related scaffolds[4][5], a robust and scalable approach often involves the synthesis of the racemate followed by classical chiral resolution.
Rationale for Chiral Resolution
Chiral resolution via diastereomeric salt formation remains a highly effective and widely practiced method for obtaining single enantiomers from a racemic mixture.[6] The process leverages the different physical properties (notably solubility) of diastereomeric salts, which allows for their separation by fractional crystallization.[1] The choice of a resolving agent is critical; chiral acids such as tartaric acid or camphorsulfonic acid are commonly employed to resolve racemic amines and amino acids.[6] This method, while seemingly conventional, is powerful because it physically separates the enantiomers, often yielding material with very high enantiomeric excess (>99% ee).
Workflow for Synthesis and Resolution
The overall process involves the synthesis of the racemic carboxylic acid, formation of diastereomeric salts, separation by crystallization, and finally, liberation of the enantiopure acid followed by esterification.
Protocol: Chiral Resolution of (±)-1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid
This protocol describes the resolution using a chiral acid. The specific enantiomer that crystallizes preferentially will depend on the chiral acid used and the solvent system.
Materials:
-
(±)-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
-
(+)-Tartaric acid (or other suitable chiral resolving agent)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-azabicyclo[2.2.1]heptane-4-carboxylic acid in 100 mL of boiling methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Add the tartaric acid solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place in a 4°C refrigerator overnight to facilitate crystallization. Causality: Slow cooling is crucial for the formation of well-defined crystals and ensures that the separation is based on solubility differences, not rapid precipitation.
-
-
Fractional Crystallization:
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold methanol. This is the first crop (Crop 1).
-
Concentrate the mother liquor to approximately half its volume and cool again to obtain a second crop of crystals (Crop 2).
-
Assess the enantiomeric purity of each crop by converting a small sample back to the free acid and analyzing via chiral HPLC. Combine fractions of desired purity. Trustworthiness: This analytical step is essential to validate the efficiency of the separation before proceeding with the bulk material.
-
-
Liberation of the Enantiopure Free Acid:
-
Suspend the desired crystalline diastereomeric salt in 50 mL of water.
-
Adjust the pH to ~10-11 with 2 M NaOH solution to deprotonate the tartaric acid and liberate the free amino acid.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~6-7 (the isoelectric point) with concentrated HCl. The enantiopure carboxylic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Esterification to Methyl Ester:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5.0 g of the enantiopure carboxylic acid in 50 mL of anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ reacts with methanol to form HCl and methyl sulfite in situ. This is a classic method for esterification that avoids harsh conditions and drives the reaction to completion.
-
Allow the reaction to warm to room temperature and then stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.
-
For the free base, dissolve the residue in water, basify with NaHCO₃ solution, and extract with dichloromethane (DCM) or ethyl acetate (EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
-
Core Applications and Protocols
The primary utility of this compound is as a rigid scaffold for elaboration into more complex molecules. The two most common subsequent reactions are amide bond formation and reduction of the ester.
Application: Amide Bond Formation
Amide coupling is the most frequent reaction in medicinal chemistry, used to link fragments and build molecular complexity.[7][8] The carboxylic acid derived from the title compound is readily coupled with a wide range of primary and secondary amines.
Rationale for Reagent Choice: Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high efficiency, fast reaction times, and low rates of racemization.[9] HATU activates the carboxylic acid by forming a highly reactive acyl-OAt ester, which is susceptible to nucleophilic attack by the amine. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the HCl produced and maintain a neutral reaction environment.[9][10]
Protocol: HATU-Mediated Amide Coupling
Materials:
-
Enantiopure 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 equiv)
-
Amine of interest (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Activation:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the active ester before the amine is introduced, maximizing yield and minimizing side reactions.
-
-
Coupling:
-
Add the amine (1.1 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes. Trustworthiness: A chromatographic purification step is essential to remove residual coupling reagents and byproducts, ensuring the high purity required for biological testing.
-
Application: Reduction to Chiral Alcohol
Reduction of the methyl ester provides access to the corresponding chiral primary alcohol, (1-azabicyclo[2.2.1]heptan-4-yl)methanol. This alcohol is a valuable intermediate for introducing the scaffold via ether linkages or for further oxidation to the corresponding aldehyde.
Rationale for Reagent Choice: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols. The reaction is typically fast and high-yielding. It must be conducted under strictly anhydrous conditions due to its high reactivity with water.
Protocol: LAH Reduction of the Methyl Ester
Materials:
-
Enantiopure this compound (1.0 equiv)
-
Lithium aluminum hydride (LAH, 1.5-2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (water, 15% NaOH, water)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LAH (1.5 equiv) and cover with anhydrous THF.
-
Cool the LAH suspension to 0°C in an ice bath.
-
-
Reduction:
-
Dissolve the methyl ester (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at 0°C. Causality: The slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LAH in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Causality: This specific workup procedure (the Fieser method) is designed to safely quench the excess LAH and produce a granular, easily filterable aluminum salt precipitate, simplifying purification.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms.
-
-
Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough for subsequent steps. If necessary, purify further by chromatography.
-
Characterization Guide
Confirming the structure and purity of the final compounds is a critical step. Below are expected characteristics for derivatives of the 1-azabicyclo[2.2.1]heptane scaffold.
-
¹H NMR Spectroscopy: The rigid bicyclic structure gives rise to characteristic signals. Expect to see complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the bridge and bridgehead protons. The symmetry of the molecule can simplify the spectrum.
-
¹³C NMR Spectroscopy: The number of signals should correspond to the number of unique carbons in the molecule. The quaternary bridgehead carbon (C4) will appear as a singlet, often in the 40-60 ppm range. The carbonyl carbon of the ester or amide will be significantly downfield (>170 ppm).[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used. The compound should show a strong signal corresponding to the protonated molecule [M+H]⁺.
-
Chiral Analysis: To confirm enantiomeric purity after resolution, chiral HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice. A baseline separation of the two enantiomer peaks should be achieved on a suitable chiral stationary phase.
References
- An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)
- 1-Azabicyclo[2.2.1]heptane hydrochloride. Benchchem.
- 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands.Bioorganic & Medicinal Chemistry Letters, PubMed.
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.RSC Medicinal Chemistry, Royal Society of Chemistry.
- 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.Journal of the American Chemical Society, UCLA Chemistry and Biochemistry.
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.RSC Medicinal Chemistry, RSC Publishing.
- AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS.
- Chiral resolution. Wikipedia.
- 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid.
- Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Doctoral Thesis, Universidad de La Rioja.
- Amide synthesis by acyl
- New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.Tetrahedron Letters, Universidad de La Rioja.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.Tetrahedron Letters, PMC.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form.Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
- Bicyclo[2.2.1]heptane compounds studied.
- Methyl 2-azabicyclo[2.2.
Sources
- 1. 1-Azabicyclo[2.2.1]heptane hydrochloride | Benchchem [benchchem.com]
- 2. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | C7H11NO2 | CID 21202810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 5. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Scalable Synthesis Routes for Azanorbornane Methyl Esters
Introduction: The Strategic Importance of the Azanorbornane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, sp²-rich structures to three-dimensional, sp³-rich scaffolds—is a leading principle in the design of next-generation therapeutics.[1] Azanorbornanes, rigid bicyclic aza-heterocycles, have emerged as exceptionally valuable building blocks in this context.[2][3] Their conformational rigidity offers a well-defined presentation of substituents (exit vectors) for precise interaction with biological targets, a significant advantage over more flexible aliphatic rings like piperidines and pyrrolidines, for which they can act as bioisosteres.[2][4]
This guide provides a detailed overview and actionable protocols for the scalable synthesis of azanorbornane methyl esters, core intermediates for drug discovery and development. We will dissect the most robust and scalable synthetic strategies, emphasizing the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific molecular targets.
Comparative Analysis of Key Synthetic Strategies
The construction of the azanorbornane core can be achieved through several distinct strategies. While numerous methods exist, three primary routes stand out for their scalability, efficiency, and versatility: the Aza-Diels-Alder reaction, Ring-Closing Metathesis, and novel Strain-Release Cycloadditions.
-
Aza-Diels-Alder Reaction: This is the most established and widely adopted method for producing azanorbornane frameworks.[5][6] It involves the [4+2] cycloaddition of a diene, typically cyclopentadiene, with an imine dienophile.[7] Its primary advantages are high atom economy, the direct formation of the bicyclic core, and the potential for excellent stereocontrol.[6] The synthesis of both enantiomeric forms on a gram or even kilogram scale has been described, making it highly suitable for industrial applications.[5][6]
-
Ring-Closing Metathesis (RCM): RCM is a powerful and versatile tool for the formation of cyclic molecules, including nitrogen heterocycles.[8][9] This method utilizes a metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts) to form a new carbon-carbon double bond within a linear diene precursor, effectively "closing the ring". While synthetically powerful, especially for complex or highly substituted systems, it can be less atom-economical than the Diels-Alder approach due to the production of volatile byproducts like ethylene.[8]
-
Strain-Release Formal Cycloadditions: A more recent and innovative approach involves the photochemical [2π+2σ] formal cycloaddition initiated by energy transfer.[2][3][4] This strategy uses highly strained precursors, such as azahousanes, which react with alkenes to form the azanorbornane skeleton.[2][4] This method offers access to unique substitution patterns that are challenging to achieve via traditional cycloadditions, representing a complementary and powerful tool for scaffold diversification.[2]
Data Summary: Comparison of Synthetic Routes
| Parameter | Aza-Diels-Alder Reaction | Ring-Closing Metathesis (RCM) | Strain-Release Cycloaddition |
| Scalability | Excellent; demonstrated on kilogram scale.[5][6] | Good to Excellent | Moderate; demonstrated on gram scale.[4] |
| Stereocontrol | Excellent; highly diastereoselective and enantioselective variants are well-established.[5][6] | Good; asymmetric variants are available.[9] | Good; can provide good diastereoselectivity.[2][4] |
| Substrate Scope | Broad, but can be limited by imine stability and reactivity. | Very Broad; excellent functional group tolerance. | Good; provides access to unique substitution patterns.[2] |
| Atom Economy | Excellent; a true addition reaction.[6] | Moderate; produces stoichiometric byproducts (e.g., ethylene).[8] | Excellent |
| Typical Yields | Good to Excellent (70-99%).[10] | Good to Excellent (60-98%).[9] | Good (50-80%).[2][4] |
Scalable Synthesis via Aza-Diels-Alder Reaction
This remains the most practical and economically viable route for large-scale production. The process typically involves three key stages: in situ formation of an imine, the cycloaddition itself, and subsequent reduction of the resulting double bond.
Workflow Overview: Aza-Diels-Alder Route
Caption: General workflow for the Aza-Diels-Alder synthesis of azanorbornane methyl esters.
Mechanistic Insight: Exo vs. Endo Selectivity
The stereochemical outcome of the Diels-Alder reaction is critical. The cycloaddition can proceed via two primary transition states, leading to either the endo or exo diastereomer. The endo product is often formed faster (kinetic control) due to favorable secondary orbital interactions. However, it is typically less stable than the exo product due to steric hindrance. The exo isomer is the thermodynamically favored product, and under reversible conditions or at higher temperatures, the reaction can equilibrate to favor its formation.[11]
Caption: Comparison of endo and exo transition states in the Aza-Diels-Alder reaction.
Protocol 1: Scalable Synthesis of Methyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate
This protocol describes a robust and scalable synthesis starting from glycine methyl ester, adapted from established procedures.[5][12]
Materials & Equipment:
-
Glycine methyl ester hydrochloride
-
Formalin (37% aqueous formaldehyde)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer, hydrogenation apparatus (e.g., Parr shaker or H-Cube)
PART A: In Situ Generation of Iminium Ion and Cycloaddition
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add glycine methyl ester hydrochloride (1.0 mol, 125.6 g) and potassium carbonate (1.1 mol, 152.0 g) in dichloromethane (800 mL).
-
Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.
-
Formaldehyde Addition: Slowly add formalin (1.1 mol, 90 mL) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: This step generates the reactive N-methylideneglycine methyl ester in situ. Performing the reaction at low temperature minimizes side reactions and polymerization of formaldehyde. The base (K₂CO₃) neutralizes the hydrochloride salt and facilitates imine formation.
-
-
Cyclopentadiene Addition: Once the formaldehyde addition is complete, add freshly cracked cyclopentadiene (1.5 mol, 120 mL, ~99 g) in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours.
-
Causality: Cyclopentadiene acts as the diene. The extended reaction time at room temperature allows the cycloaddition to proceed to completion. The reaction typically favors the formation of the exo diastereomer under these conditions.
-
-
Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filter cake with additional DCM (2 x 100 mL). Combine the filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to yield the crude azanorbornene methyl ester as an oil.
PART B: Hydrogenation to the Saturated Scaffold
-
Catalyst Setup: Dissolve the crude oil from Part A in methanol (500 mL). Carefully add 10% Pd/C (2.0 g, ~2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Pd/C is a highly efficient and standard catalyst for the hydrogenation of alkenes. The catalyst loading can be adjusted, but 1-2 mol% is typically sufficient for complete conversion on a large scale.
-
-
Hydrogenation: Transfer the mixture to a suitable hydrogenation apparatus. Pressurize the vessel with hydrogen gas (50-60 psi) and agitate at room temperature for 12-18 hours, or until hydrogen uptake ceases.
-
Filtration and Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 50 mL).
-
Safety Note: Palladium on carbon can be pyrophoric, especially after hydrogenation. Do not allow the catalyst-laden filter cake to dry in the air. Keep it wet with solvent until it can be safely quenched.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the crude product. Purification can be achieved by vacuum distillation or by crystallization of a corresponding salt (e.g., hydrochloride) to afford the pure methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate.
Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Synthesis via Ring-Closing Metathesis (RCM)
RCM offers a powerful alternative for constructing the azanorbornane core, particularly for derivatives that are not readily accessible through the Diels-Alder approach.
Conceptual Workflow: RCM Route
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.latech.edu [www2.latech.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application and Protocol for the Preparation of Novel Sigma-2 Receptor Ligands Utilizing a Methyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate Scaffold
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive methodology for the synthesis of novel candidate sigma-2 (σ2) receptor ligands, commencing from the versatile starting material, methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. The σ2 receptor is a protein of significant therapeutic interest, implicated in a range of neurological disorders and oncological processes. Ligands that selectively target this receptor are invaluable tools for both basic research and as potential leads in drug discovery. The protocols herein detail a proposed synthetic pathway, including amide bond formation and subsequent reduction, to generate compounds that align with established pharmacophore models for σ2 receptor affinity. This document is intended for researchers, medicinal chemists, and drug development professionals with a background in synthetic organic chemistry.
Introduction: The Sigma-2 Receptor as a Therapeutic Target
The sigma-2 (σ2) receptor, a transmembrane protein, has emerged as a compelling target for therapeutic intervention in a variety of disease states.[1][2] Although historically classified with the sigma-1 (σ1) receptor, it is a distinct protein with a unique pharmacological profile and tissue distribution.[2] High densities of σ2 receptors are found in the central nervous system (CNS), as well as in rapidly proliferating tissues, including numerous cancer cell lines.[1] This overexpression in tumors has led to the exploration of σ2 receptor ligands as potential cancer diagnostics and therapeutics.[1] In the CNS, the σ2 receptor is implicated in the modulation of neuronal signaling and has been investigated as a target for treating neurodegenerative diseases and psychiatric disorders.
The development of selective ligands is crucial for elucidating the precise physiological roles of the σ2 receptor and for advancing its potential as a drug target. The pharmacophore for σ2 receptor ligands generally consists of a basic nitrogen atom and at least one hydrophobic moiety.[2] The rigid, bicyclic structure of 1-azabicyclo[2.2.1]heptane offers a novel scaffold for the design of such ligands, providing conformational constraint that can lead to improved selectivity and potency.
This guide outlines a strategic approach to synthesize a library of potential σ2 receptor ligands by functionalizing this compound.
Proposed Synthetic Strategy
The synthetic route is designed to be modular, allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the novel compound series. The core strategy involves two key transformations:
-
Amide Coupling: The ester functionality of this compound will be converted to an amide by reacting it with a selected primary or secondary amine. This introduces the first element of diversity.
-
Amide Reduction: The resulting amide will be reduced to the corresponding amine, providing the crucial basic nitrogen atom and a flexible linker to the appended moiety, consistent with known σ2 receptor ligand structures.
This approach is illustrated in the following workflow diagram:
Caption: Synthetic workflow for the preparation of sigma-2 receptor ligands.
Detailed Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous solvents and reagents should be used where specified.
Protocol 1: Amide Synthesis via Amide Coupling
This protocol describes the synthesis of an amide intermediate by coupling this compound with a representative aromatic amine, 4-phenylbenzylamine.
Reaction Scheme:
Caption: Amide coupling reaction scheme.
Materials:
-
This compound hydrochloride
-
4-Phenylbenzylamine
-
Trimethylaluminum (2.0 M solution in toluene)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask, add 4-phenylbenzylamine (1.0 eq).
-
Add anhydrous toluene (20 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (2.0 M solution in toluene, 1.1 eq) to the stirred solution. Gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound hydrochloride (1.0 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Amide Reduction to the Final Amine Ligand
This protocol details the reduction of the amide intermediate to the final amine ligand candidate using lithium aluminum hydride (LiAlH4).
Reaction Scheme:
Caption: Amide reduction reaction scheme.
Materials:
-
N-(4-Phenylbenzyl)-1-azabicyclo[2.2.1]heptane-4-carboxamide (from Protocol 1)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
To a dry, nitrogen-flushed 250 mL round-bottom flask, add LiAlH4 (3.0 eq) and anhydrous THF (50 mL).
-
In a separate flask, dissolve the amide intermediate (1.0 eq) in anhydrous THF (50 mL).
-
Slowly add the amide solution to the stirred LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Cautiously quench the reaction by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH4 used)
-
15% aqueous sodium hydroxide (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the precipitate through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Characterization and Purity Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the amide intermediate and the final amine product.
-
The disappearance of the ester methyl signal and the appearance of the amide N-H proton signal would be indicative of a successful amide coupling.
-
In the final product, the disappearance of the amide carbonyl signal in the ¹³C NMR spectrum and the appearance of a new methylene signal in the ¹H NMR spectrum would confirm the reduction.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition and molecular weight of the synthesized compounds.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
The purity of the final compound should be determined by reverse-phase HPLC. A purity level of ≥95% is generally required for in vitro biological assays.
-
A typical HPLC method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. Detection is typically performed using a UV detector at an appropriate wavelength.
| Parameter | Suggested Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Results and Data Summary
The following table summarizes the expected characteristics of the intermediate and final products described in the protocols.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (δ, ppm) | Expected MS (m/z) [M+H]⁺ |
| Amide Intermediate | C₂₁H₂₄N₂O | 320.43 | Amide N-H, Aromatic protons, Bicyclic protons | 321.19 |
| Final Amine | C₂₁H₂₆N₂ | 306.45 | Aromatic protons, Methylene linker, Bicyclic protons | 307.22 |
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of novel sigma-2 receptor ligands based on the 1-azabicyclo[2.2.1]heptane scaffold. By varying the amine component in the initial coupling step, a diverse library of compounds can be synthesized for subsequent pharmacological evaluation. The rigorous characterization and purity analysis of these compounds are essential for obtaining reliable biological data and advancing our understanding of the sigma-2 receptor.
References
- Laurini, E., Zampieri, D., Mamolo, M. G., Vio, L., Zanette, C., Florio, C., ... & Pricl, S. (2010). A 3D-pharmacophore model for sigma2 receptors based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives. Bioorganic & medicinal chemistry letters, 20(9), 2954-2957.
- Moravek, J. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
- Aboul-Enein, H. Y., & Ali, I. (2003). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- Sigma-2 receptor. (2023, October 27). In Wikipedia.
- Libretexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts.
- Hunt, I. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary.
- ReMaster. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Sigma-2 Receptor as a Potential Drug Target. Current Medicinal Chemistry, 13(21), 2517-2525.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Guitart, X., Codony, X., & Monroy, X. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319.
Sources
Procedure for hydrolysis of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate to the free acid
An Application Guide to the Synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid via Ester Hydrolysis
Abstract
This technical document provides a comprehensive guide for the hydrolysis of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate to its corresponding free acid, 1-azabicyclo[2.2.1]heptane-4-carboxylic acid. This bridged bicyclic amino acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry for the development of novel therapeutics. This note details two primary methodologies—alkaline (saponification) and acidic hydrolysis—exploring the mechanistic rationale, procedural nuances, and critical parameters for each. Emphasis is placed on the practical challenges associated with the reaction, particularly the workup and purification of the final zwitterionic product. Detailed, step-by-step protocols, data tables, and process-flow diagrams are provided to enable researchers in drug development and organic synthesis to reliably perform this transformation.
Introduction: The Significance of a Constrained Scaffold
The 1-azabicyclo[2.2.1]heptane framework represents a rigid scaffold that locks the geometry of the constituent amino acid. This conformational constraint is a powerful tool in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. The carboxylic acid at the C-4 position serves as a crucial handle for further synthetic modifications, such as amide bond formation in peptide synthesis.
The conversion of the stable methyl ester precursor to the free carboxylic acid is a fundamental and critical step in the utilization of this scaffold. The choice of hydrolysis method is paramount, as it must be efficient and compatible with the bicyclic amine structure, while also allowing for effective isolation of the chemically unique zwitterionic product.
Mechanistic Considerations: Choosing the Hydrolysis Pathway
The hydrolysis of an ester can be achieved under either basic or acidic conditions. The selection of a specific pathway is dictated by the overall stability of the substrate and the desired ease of product isolation.
Alkaline Hydrolysis (Saponification)
This is the most common and often preferred method for ester hydrolysis.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion as the leaving group.[2] The final, and mechanistically critical, step is an irreversible acid-base reaction where the newly formed carboxylic acid is immediately deprotonated by the methoxide or another equivalent of base to form the highly stable carboxylate salt.[2] This final step renders the entire process effectively irreversible, driving the reaction to completion.[1][2]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the microscopic reverse of a Fischer esterification.[3] The reaction is an equilibrium process, necessitating the use of a large excess of water to drive the reaction toward the products according to Le Châtelier's principle.[1][3][4] The mechanism involves protonation of the carbonyl oxygen by a strong acid (e.g., HCl, H₂SO₄), which activates the ester towards nucleophilic attack by water. While effective, this method's reversible nature can lead to incomplete conversion if conditions are not optimized.
Comparative Overview of Hydrolysis Conditions
The choice of reagents and conditions directly impacts reaction efficiency, time, and downstream processing. The bicyclic nature of the substrate may introduce slight steric hindrance, potentially requiring more forcing conditions than a simple aliphatic ester.
| Parameter | Alkaline Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis | Rationale & Causality |
| Reagent | LiOH, NaOH, KOH | HCl, H₂SO₄ | LiOH is often preferred for its better solubility in mixed aqueous/organic solvents. Strong mineral acids are required to sufficiently activate the carbonyl group. |
| Stoichiometry | 1.1 - 3.0 equivalents | Catalytic to excess | Saponification is stoichiometric and often uses a slight excess to ensure completion. Acidic hydrolysis is catalytic, but excess acid and a large excess of water are used to push the equilibrium.[1] |
| Solvent | THF/H₂O, Methanol/H₂O, Dioxane/H₂O | Water, Acetic Acid/H₂O | Co-solvents are necessary to solubilize the organic ester in the aqueous base. Water is both the solvent and a key reagent in the acidic method. |
| Temperature | 25 °C to 100 °C (Reflux) | 50 °C to 100 °C (Reflux) | Elevated temperatures are often required to overcome the activation energy, especially for sterically hindered esters.[5] Reaction progress should be monitored by TLC or LC-MS. |
| Key Advantage | Irreversible reaction, high conversion.[1] | Simpler workup if product is acid-stable. | The deprotonation of the acid product makes saponification a one-way reaction.[2] |
| Key Challenge | Complex workup for zwitterionic product. | Reversible reaction, may not go to completion.[3] | Isolation requires careful pH adjustment and potentially non-standard purification techniques. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the hydrolysis of this compound.
General Process Workflow
The overall procedure follows a logical sequence from reaction to final product characterization.
Caption: Overall workflow for hydrolysis and purification.
Protocol 1: Alkaline Hydrolysis (Saponification)
This protocol is generally recommended for its high efficiency and irreversible nature.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M and 6M solutions
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water (e.g., 10 mL/g of ester).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching and Solvent Removal: Allow the reaction to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Workup - pH Adjustment: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 5-7, requires pre-determination or careful small-scale testing) by the dropwise addition of 1M HCl. The zwitterionic product may begin to precipitate. If precipitation is slow, further acidification to pH ~2-3 with 6M HCl can protonate the amine, forming the hydrochloride salt which is often more water-soluble.
-
Isolation Strategy A (Zwitterion Precipitation): If the product precipitates at its isoelectric point, collect the solid by vacuum filtration. Wash the solid with cold water, followed by ethanol, and then diethyl ether to aid in drying. Dry under high vacuum.
-
Isolation Strategy B (Ion-Exchange Chromatography): If the product is highly water-soluble, the most robust purification method is ion-exchange chromatography.[6][7] Adsorb the acidified aqueous solution onto a strong cation exchange resin (e.g., Dowex 50WX8). Wash the resin with water to remove salts, then elute the desired amino acid with an aqueous ammonia solution (e.g., 2-5%). Lyophilize the eluate to obtain the pure zwitterionic product.
-
Purification (Crystallization): The crude product can be further purified by recrystallization, typically from a water/ethanol or water/acetone solvent system.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is an alternative, particularly if the substrate contains base-labile functional groups.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 6M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Propylene oxide or suitable ion-exchange resin
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) to a large excess of 6M HCl (e.g., 20 mL/g of ester).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup - Solvent Removal: Allow the reaction to cool to room temperature. Remove the water and excess HCl under reduced pressure. This will yield the crude product as its hydrochloride salt.
-
Purification - Conversion to Free Acid: To obtain the neutral zwitterion from its hydrochloride salt, dissolve the crude salt in a minimal amount of water or ethanol.
-
Method A (Base Neutralization): Carefully add a base like propylene oxide or an amine base (e.g., triethylamine) to neutralize the HCl. Propylene oxide is converted to 2-chloropropanol, and the product can be precipitated or crystallized.
-
Method B (Ion-Exchange): Use an anion exchange resin to remove the chloride counter-ion, or follow the cation-exchange procedure described in Protocol 1, Step 7.
-
-
Final Isolation: Isolate the final product via precipitation, filtration, and drying as described previously.
Caption: Comparison of basic and acidic hydrolysis workflows.
Analytical Characterization
Robust analytical methods are required to confirm the structure and purity of the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the bicyclic core and the presence of the carboxylic acid group. In D₂O, the carboxylic acid proton will exchange and may not be visible. The proton alpha to the nitrogen will show a characteristic shift.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) will confirm the elemental composition and exact mass of the molecule.[8]
-
HPLC: Purity is best assessed using High-Performance Liquid Chromatography (HPLC), often with a method suitable for polar, zwitterionic compounds such as HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase with an appropriate ion-pairing agent.[8]
Conclusion
The hydrolysis of this compound is a critical transformation for the utilization of this valuable synthetic building block. While both alkaline and acidic methods are viable, alkaline hydrolysis (saponification) is often preferred due to its irreversible nature and typically higher yields. The primary challenge in this synthesis lies not in the hydrolysis reaction itself, but in the careful workup and purification required to isolate the zwitterionic amino acid product. A thorough understanding of the product's physicochemical properties, particularly its behavior at different pH values, is essential for success. The protocols and insights provided in this application note offer a robust framework for researchers to confidently and efficiently synthesize 1-azabicyclo[2.2.1]heptane-4-carboxylic acid.
References
-
Schallnass, N., & Lindner, W. (2011). Separation of α-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. Chromatography Today. [Link]
-
Schallnass, N., et al. (2011). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A. [Link]
-
Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research. [Link]
-
Rabie, H. R., & Vera, J. H. (1997). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research. [Link]
-
Ivon, R., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]
-
Khan Academy. (n.d.). Isoelectric point and zwitterions. Khan Academy. [Link]
-
European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP0675867B1. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Zengin, G., & Jones, R. A. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Orlek, B. S., et al. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Zengin, G., & Jones, R. A. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
- Google Patents. (1980). Hydrolysis of methyl esters. US4185027A.
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Request PDF. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
- Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Doctoral Thesis, Universidad de La Rioja.
-
University of Calgary. (n.d.). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Synthia. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Synthia. [Link]
-
Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron. [Link]
- Jain, N. F., & Masse, C. E. (2005).
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. LibreTexts. [Link]
-
Bridges, A. J. (1983). 2‐Azabicyclo[2.2.1]heptane‐3‐carboxylic acid ‐ A bicyclic proline. Journal of Heterocyclic Chemistry. [Link]
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride. National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Methyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate in Polar Solvents
Introduction
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic amine ester with significant applications in pharmaceutical research and development. Its unique rigid structure and basic nitrogen atom present specific challenges regarding its solubility in polar solvents. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome these solubility issues. We will delve into the underlying chemical principles governing its solubility and offer practical, step-by-step troubleshooting protocols.
Core Concept: The Interplay of Polarity, pH, and Salt Formation
The solubility of this compound is primarily dictated by the interplay of its molecular structure and the properties of the solvent. The molecule possesses both non-polar (the bicyclic hydrocarbon framework) and polar (the ester and the tertiary amine) functionalities. The tertiary amine is basic and can be protonated to form a more polar and, consequently, more water-soluble salt.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is poorly soluble in water. Why is this, and how can I improve it?
A1: Initial Assessment & Explanation
While the presence of the nitrogen and ester groups imparts some polarity, the non-polar bicyclic hydrocarbon backbone can limit aqueous solubility.[3] The principle of "like dissolves like" suggests that a molecule with significant non-polar character will have limited solubility in a highly polar solvent like water.[4][5] The most effective way to increase aqueous solubility is to protonate the basic tertiary amine to form a salt.[1][2]
Troubleshooting Protocol: pH Adjustment for Enhanced Aqueous Solubility
-
Initial Attempt: Begin by attempting to dissolve a small, known quantity of the compound in deionized water at ambient temperature. Observe for complete dissolution.
-
Acidification: If solubility is poor, incrementally add a dilute aqueous solution of a strong acid (e.g., 0.1 M HCl or 0.1 M H₂SO₄) dropwise while stirring.
-
pH Monitoring: Monitor the pH of the solution. As the pH decreases, the tertiary amine will become protonated, forming the corresponding ammonium salt. This salt form is ionic and significantly more polar, leading to increased water solubility.[1][6]
-
Target pH: Continue acidification until the compound fully dissolves. A pH below 7 is generally required for basic salts to dissolve.[7]
-
Observation: Note the pH at which complete dissolution occurs. This information is valuable for preparing stock solutions and formulating aqueous buffers.
Q2: I'm observing precipitation when I mix my stock solution (dissolved in an organic solvent) with an aqueous buffer. What is happening?
A2: Initial Assessment & Explanation
This is a common issue known as "crashing out" and typically occurs due to a significant change in solvent polarity and/or pH. If your stock solution is in a water-miscible organic solvent (e.g., DMSO, ethanol) and the compound is in its free base form, adding it to an aqueous buffer with a pH at or above the pKa of the tertiary amine can cause it to precipitate. The free base is less polar than its salt form and thus less soluble in the predominantly aqueous environment.
Troubleshooting Protocol: Preventing Precipitation in Aqueous Buffers
-
Solvent Miscibility Check: Ensure your organic stock solvent is fully miscible with water. Refer to a solvent miscibility table if unsure.[8]
-
pH of the Buffer: Check the pH of your aqueous buffer. If it is neutral or basic, consider using a more acidic buffer if your experimental conditions permit. Basic salts are more soluble in acidic solutions.[7]
-
Order of Addition: Try adding the aqueous buffer to your organic stock solution slowly while vortexing, rather than the other way around. This gradual change in the solvent environment can sometimes prevent immediate precipitation.
-
Use of Co-solvents: If adjusting the pH is not an option, consider preparing your final solution with a higher percentage of the organic co-solvent (e.g., 10% DMSO in buffer instead of 1%). This maintains a more favorable environment for the compound.
-
Prepare an Acidic Stock: Prepare your stock solution in an acidic aqueous medium to begin with, ensuring the compound is in its soluble salt form.
Q3: I need to dissolve the compound in a polar aprotic solvent like acetonitrile or DMF for a reaction, but it's not dissolving well. What can I do?
A3: Initial Assessment & Explanation
While acetonitrile and DMF are polar, their solvation properties differ from protic solvents like water and alcohols.[4] The free base form of your compound might have limited solubility due to the balance of its polar and non-polar regions. Simply heating the mixture might not be sufficient or could lead to degradation.
Troubleshooting Protocol: Enhancing Solubility in Polar Aprotic Solvents
-
Gentle Heating: Gently warm the mixture to increase the rate of dissolution.[5][7] Monitor the temperature carefully to avoid decomposition.
-
Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice and promote solvation.
-
Solvent Mixtures: Experiment with solvent mixtures. For instance, adding a small amount of a more effective solubilizing agent like DMSO or NMP to your primary solvent can sometimes improve solubility.
-
Salt Form Conversion: If the free base is insoluble, consider using the hydrochloride or another salt form of the compound. Amine salts can sometimes have different solubility profiles in organic solvents.[1][6] However, be aware that amine salts are often less soluble in non-polar organic solvents.[6]
-
Consider a Different Solvent: If solubility remains an issue, you may need to consider alternative polar aprotic solvents such as DMSO or NMP, which are known for their strong solvating power for a wide range of organic molecules.[4]
Table 1: General Solubility Profile and Troubleshooting Approaches
| Solvent Class | Example Solvents | Expected Solubility of Free Base | Troubleshooting Strategy |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Primary: Decrease pH to form a soluble salt.[7] Secondary: Gentle heating. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to High | Primary: Gentle heating, sonication. Secondary: Use of co-solvents. |
| Non-Polar | Hexane, Toluene | Very Low | Generally unsuitable. Consider derivatization if necessary for a specific application. |
References
- Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i...
- Chemistry Stack Exchange. (2016, December 22).
- AAT Bioquest. (2024, August 26).
- Solubility of Organic Compounds. (2023, August 31).
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
- University of Rochester, Department of Chemistry.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.
- Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
- PubChem. Methyl 4-methylbicyclo[2.2.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?.
- Chemistry LibreTexts. (2025, July 21). LAB 3 - ALCOHOLS AND AMINES.
- PubChem. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | C7H11NO2.
- lookchem. Cas 1181573-36-3,(1R,3S,4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid Methyl ester.
- ChemScene. Methyl 2-azabicyclo[2.2.
- PubChemLite. Methyl 2-azabicyclo[2.2.
- ResearchGate. (2018, January 17). What is the solubility property of 7-azabicyclo [2.2.1] heptane?.
- Organic Chemistry Portal. (2008). Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines.
- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2).
- Sigma-Aldrich. Solvent Miscibility Table.
- Johnson, D. L. (1966). Compounds dissolved in cyclic amine oxides.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- Solvent Miscibility Table.
- Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. (n.d.). Journal of the Chemical Society B: Physical Organic.
- Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682–1685.
- ResearchGate. (2025, August 7). A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions.
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- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Solubility factors when choosing a solvent [labclinics.com]
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- 7. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 8. csustan.edu [csustan.edu]
Technical Support Center: Optimizing Purification of Bicyclic Amines by Flash Column Chromatography
Welcome to the Technical Support Center for the purification of bicyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these often complex and reactive molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during flash column chromatography experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Troubleshooting Guides
This section is dedicated to solving common and complex problems encountered during the flash chromatography of bicyclic amines. Each problem is broken down by its potential causes, followed by detailed, step-by-step solutions.
Problem 1: Poor Separation and Peak Tailing of Bicyclic Amines on Silica Gel
You Observe: Your target bicyclic amine is eluting as a broad, streaking band, often co-eluting with impurities. The peak shape is asymmetric, with a pronounced "tail."
Root Cause Analysis: This is a classic and frequent issue when purifying basic compounds like amines on standard silica gel.[1] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2][3][4] These acidic sites can strongly interact with the basic nitrogen atom of your bicyclic amine through acid-base interactions.[2][4] This strong binding leads to a non-uniform elution process, where a portion of the amine molecules is delayed, causing the characteristic peak tailing.[5][6][7] In severe cases, this can lead to irreversible adsorption of your compound onto the column.[1][5]
Solution Pathway:
Your primary goal is to minimize the interaction between the basic amine and the acidic silica surface. This can be achieved by either modifying the mobile phase or changing the stationary phase.
Step 1: Mobile Phase Modification - The First Line of Defense
The quickest and most common approach is to add a basic modifier to your mobile phase.[1] This "competing base" will interact with the acidic silanol groups, effectively neutralizing the stationary phase and allowing your bicyclic amine to elute more symmetrically.[1][2][8]
-
Action: Add a small amount of a volatile organic base to your eluent system.
-
Recommended Modifiers: Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-2% (v/v) are excellent starting points.[5][9][10][11] For very polar amines, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a component of the mobile phase, often in a dichloromethane (DCM)/methanol system.[3][8][12]
-
Experimental Protocol:
-
Start by developing your solvent system using Thin Layer Chromatography (TLC). A good target Rf for your compound is between 0.2 and 0.35.[9][12]
-
Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add the selected basic modifier.
-
Equilibrate your silica gel column with at least 3-5 column volumes of the modified mobile phase before loading your sample.[12] This ensures the silica surface is fully deactivated.[10]
-
Load your sample (preferably as a dry load to improve resolution) and begin the elution.[10][12]
-
Monitor the fractions using TLC to identify the pure compound.
-
-
Step 2: Consider an Alternative Stationary Phase
If mobile phase modification does not provide the desired separation, or if your bicyclic amine is particularly sensitive to the acidity of silica gel, changing the stationary phase is the next logical step.[2]
-
Action: Switch to a more inert or a basic stationary phase.
-
Amine-Functionalized Silica: This is often the best choice for purifying basic compounds.[8][13][14] The silica surface is covalently modified with amino groups, creating a basic surface that repels basic analytes, leading to improved peak shape and predictable elution without the need for mobile phase modifiers.[3][11] This also simplifies post-purification workup as you don't need to remove a basic additive like TEA.[11][13]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel.[8][14] Basic alumina can be very effective for purifying amines. However, be aware that alumina often has a larger particle size than silica gel, which may result in lower resolution.[8]
-
Reversed-Phase (C18) Silica: For polar bicyclic amines, reversed-phase flash chromatography can be a powerful option.[2][8] In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][12] To ensure good peak shape for basic amines, it's often necessary to adjust the pH of the mobile phase to be alkaline, keeping the amine in its neutral, free-base form.[2]
-
Problem 2: Low or No Recovery of the Bicyclic Amine
You Observe: After running the column, you find very little or none of your target compound in the collected fractions. A final flush of the column with a very polar solvent might release some of the compound, but the yield is poor.
Root Cause Analysis: This issue is often an extreme case of the strong interaction described in Problem 1. The bicyclic amine may be irreversibly binding to the acidic silica gel.[5][15] Alternatively, if the bicyclic amine is chemically unstable, the acidic environment of the silica gel could be causing on-column decomposition.[2][5][16]
Solution Pathway:
Step 1: Assess Compound Stability
Before attempting another purification, it's crucial to determine if your compound is stable on silica gel.
-
Action: Perform a simple stability test using TLC.
-
Experimental Protocol:
-
Dissolve a small amount of your crude sample in a suitable solvent.
-
Spot the sample onto a silica gel TLC plate and let the spot dry completely.
-
Leave the TLC plate on the bench for 1-2 hours.
-
Develop the TLC plate in an appropriate solvent system.
-
If you observe new spots or significant streaking from the baseline that wasn't present in the initial crude mixture, your compound is likely degrading on the silica.[16]
-
-
Step 2: Employ Protecting Groups
If your bicyclic amine is found to be unstable on silica, a chemical modification approach may be necessary.
-
Action: Temporarily protect the amine functionality with a suitable protecting group.
-
Rationale: Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) reduce the basicity and polarity of the amine.[5] This modification minimizes the interaction with silica gel, allowing for a much cleaner purification. The protecting group can then be removed in a subsequent step.
-
Step 3: Utilize an Alternative Purification Strategy
If derivatization is not desirable, consider non-chromatographic methods or alternative chromatographic modes.
-
Action: Explore other purification techniques.
-
Acid-Base Extraction: A simple liquid-liquid extraction can sometimes be highly effective for separating basic amines from neutral or acidic impurities.
-
Crystallization: If your bicyclic amine is a solid, crystallization can be an excellent method for achieving high purity.
-
Reversed-Phase Chromatography: As mentioned previously, this can be a good option for polar, acid-sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for my bicyclic amine purification?
A1: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.[8][13] The goal is to find a solvent system where your target bicyclic amine has an Rf value of approximately 0.2-0.35.[9][12][17] This Rf range generally translates to a good elution profile in flash chromatography.[17]
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Low to Moderate Polarity | Hexane/Ethyl Acetate | A workhorse for many organic compounds.[9] |
| Polar Amines | Dichloromethane (DCM)/Methanol | Often requires a basic modifier.[8][9] |
| Very Polar Amines | DCM with 1-10% of (10% Ammonia in Methanol) | The ammonia acts as a strong basic modifier.[12] |
| Polar Amines (Alternative) | Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol on an amine-functionalized column | Simplifies the purification by avoiding liquid modifiers.[8] |
Q2: When should I choose a gradient elution over an isocratic elution?
A2: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is generally more effective for complex mixtures or when separating compounds with very similar Rf values.[12] An isocratic elution (constant solvent composition) is simpler but may lead to broader peaks for late-eluting compounds. For scouting runs and optimizing separations of complex mixtures containing bicyclic amines, a gradient is often the preferred approach.[18]
Q3: What is "dry loading," and why is it recommended for purifying bicyclic amines?
A3: Dry loading involves adsorbing your sample onto a small amount of an inert support (like silica gel or Celite) and then transferring the resulting free-flowing powder to the top of the column.[10][12]
-
Why it's beneficial:
-
Improved Resolution: It introduces the sample to the column in a very concentrated, narrow band, which leads to sharper peaks and better separation.
-
Avoids Dissolution Issues: If your compound is not very soluble in the initial mobile phase, dry loading is the ideal solution.
-
Prevents Peak Distortion: Loading a large volume of a strong solvent (in which the sample is dissolved) can disrupt the top of the column and cause band broadening. Dry loading circumvents this issue.
-
Q4: Can I reuse my flash chromatography columns for purifying different bicyclic amines?
A4: While some columns, particularly those with robust bonded phases like amine-functionalized silica, can be reused, it is generally recommended to use a fresh column for each distinct compound to avoid cross-contamination.[13] If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent to remove all previously retained compounds. However, for final, high-purity applications in drug development, dedicating a column to a specific purification is the best practice.
Visualizing the Workflow
Troubleshooting Poor Separation of Bicyclic Amines
The following diagram illustrates the decision-making process when encountering poor separation or peak tailing.
Caption: Decision tree for troubleshooting poor separation of bicyclic amines.
Method Development Workflow for Bicyclic Amine Purification
This diagram outlines a systematic approach to developing a purification method from scratch.
Caption: Systematic workflow for developing a flash chromatography method.
References
- Successful Flash Chrom
-
Effect of additives on retention and selectivity. Analyte: 1,2-naphthyethyamine; mobile phase. ResearchGate. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. PubMed. [Link]
-
Alternative stationary phases. Reddit. [Link]
-
Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. ACS Publications. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Flash Chromatography. OpenOChem Learn. [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]
-
How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]
-
Flash Method Development in a Flash. Teledyne Labs. [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.. [Link]
-
Flash Chromatography. LCGC International. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Recent problems with silica gel chromatography. ResearchGate. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Normal Phase flash chromatography. Element Lab Solutions. [Link]
-
How to improve efficiency on flash chromatography. Reddit. [Link]
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Separation Science. [Link]
-
(PDF) Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]
-
Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Several Problems of Flash Column Chromatography. Hawach. [Link]
-
SOP: FLASH CHROMATOGRAPHY. UCT Science. [Link]
-
Chromotography with free amines?. Reddit. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC. [Link]
-
Challenges in Product Selectivity for Electrocatalytic Reduction of Amine-Captured CO2: Implications for Reactive Carbon Capture. ACS Omega. [Link]
Sources
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- 3. biotage.com [biotage.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 10. Chromatography [chem.rochester.edu]
- 11. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
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- 18. teledynelabs.com [teledynelabs.com]
Stability of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate under basic conditions
Technical Support Center: Methyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under basic conditions?
A1: The primary stability concern is its susceptibility to base-catalyzed hydrolysis, also known as saponification.[1][2] In the presence of a base, such as sodium hydroxide, the methyl ester will be hydrolyzed to the corresponding carboxylate salt. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base, driving the equilibrium towards the products.[3][4]
Q2: Can epimerization occur at the C4 position during base-catalyzed hydrolysis?
A2: Yes, epimerization at the C4 position is a potential side reaction. The carbon atom to which the carboxylate group is attached is a stereocenter. Under basic conditions, there is a risk of deprotonation at this position, leading to a planar enolate-like intermediate. Subsequent reprotonation can occur from either face, potentially leading to a mixture of diastereomers if other stereocenters are present or racemization if it's the only stereocenter. Studies on similar bicyclic systems, such as aminoproline methyl esters, have shown a likelihood of epimerization at the carbon alpha to the ester group under basic conditions.[5][6][7]
Q3: How does the bicyclic structure of this compound affect its reactivity?
A3: The rigid bicyclic structure of this compound can influence its reactivity in several ways. The bridgehead nitrogen atom can affect the electron density of the ester carbonyl. The strained nature of the bicyclo[2.2.1]heptane system can also impact the accessibility of the carbonyl group to the nucleophile and the stability of reaction intermediates. While some bicyclic amides have shown unexpected resistance to hydrolysis, esters are generally more susceptible to cleavage.[8]
Q4: Are there any alternative methods for cleaving the methyl ester to the carboxylic acid under non-basic conditions?
A4: Yes, acid-catalyzed hydrolysis is a common alternative.[1][3] This method uses a dilute acid, such as hydrochloric acid, and an excess of water to drive the reaction. However, this reaction is reversible. For base-sensitive substrates or to avoid epimerization, other methods like enzymatic hydrolysis or using specific reagents for methyl ester cleavage under neutral conditions could be explored.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the base-catalyzed hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Low reaction temperature. 4. Poor solubility of the starting material. | 1. Use at least a stoichiometric amount of base (e.g., 1.1-1.5 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 4. Use a co-solvent like THF or methanol to ensure the ester is fully dissolved. |
| Formation of an Unexpected Byproduct | 1. Epimerization at the C4 position. 2. Other base-sensitive functional groups in the molecule. | 1. If stereochemical integrity is crucial, consider milder basic conditions (e.g., LiOH in THF/water at 0 °C) or an alternative deprotection strategy. 2. Review the entire molecular structure for other labile groups and adjust the reaction conditions accordingly. |
| Difficulty in Isolating the Carboxylic Acid Product | 1. The product is the carboxylate salt, which is highly soluble in water. 2. Emulsion formation during acidic workup. | 1. After the reaction is complete, carefully acidify the aqueous solution with an acid like HCl to a pH of ~2-3 to protonate the carboxylate. The carboxylic acid may then precipitate or can be extracted with an organic solvent. 2. Add brine to the aqueous layer to break up emulsions before extraction. |
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol provides a general procedure for the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask.
-
Addition of Base: Add a solution of NaOH (1.1-1.5 equivalents) or LiOH (1.1-1.5 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. Gentle heating may be applied if the reaction is slow.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M HCl to the mixture with stirring until the pH is acidic (pH ~2-3).
-
If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or chromatography if necessary.
Visualizations
Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Mechanism of base-catalyzed ester hydrolysis.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete hydrolysis.
References
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
RSC Publishing. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
ResearchGate. (2025, August 6). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
ResearchGate. (2015, February 20). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
-
Fletcher, S. R., et al. (2004, July 3). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues. Journal of Organic Chemistry. [Link]
-
MDPI. (2018, September 15). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold [mdpi.com]
Validation & Comparative
1H NMR interpretation of methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Title: Comparative Guide: 1H NMR Interpretation of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Executive Summary
The Challenge: this compound represents a rigid, strained bicyclic pharmacophore often utilized as a bioisostere for quinuclidine (1-azabicyclo[2.2.2]octane) in muscarinic and nicotinic receptor ligands. Unlike flexible piperidines, this scaffold exhibits a "locked" conformation, resulting in complex magnetic anisotropy and distinct long-range couplings (W-couplings) that complicate spectral interpretation.
The Solution: This guide provides a definitive interpretation framework for the 1-azabicyclo[2.2.1]heptane scaffold. By comparing it with the [2.2.2] (quinuclidine) system, we demonstrate that the [2.2.1] system's rigidity allows for precise stereochemical assignment via Karplus-dependent vicinal couplings and diagnostic NOE interactions, which are often averaged out in more flexible alternatives.
Comparative Performance Analysis
The following table contrasts the spectral "performance" (resolution and interpretability) of the target scaffold against its primary medicinal chemistry alternative, the quinuclidine derivative.
| Feature | Target: [2.2.1] Scaffold (this compound) | Alternative: [2.2.2] Scaffold (Methyl quinuclidine-4-carboxylate) | Implication for Researcher |
| Conformational State | Rigid / Locked | Fluxional / Twisted | [2.2.1] signals are sharp and distinct; [2.2.2] signals may broaden due to ring twisting. |
| Symmetry (Point Group) | The [2.2.1] system shows distinct exo vs. endo splitting; [2.2.2] often shows simplified AA'BB' systems. | ||
| Long-Range Coupling | Prominent W-coupling ( | Rare / Averaged | |
| pH Sensitivity | High (Bridgehead N) | High (Bridgehead N) | Both require careful pH control (free base vs. salt) to prevent chemical shift drifting. |
Technical Deep Dive: 1H NMR Interpretation
Structural Logic & Numbering
-
Nitrogen (N1): Bridgehead position 1.
-
Carboxylate (C4): Bridgehead position 4 (opposite N).
-
Symmetry: A plane passes through N1, C4, and the C7 bridge.
-
Consequence: Protons on C2 are chemically equivalent to C6. Protons on C3 are chemically equivalent to C5.
-
Chirality: The molecule is achiral (meso-like due to the plane of symmetry).
-
Chemical Shift Assignments (CDCl , 400 MHz)
Note: Shifts are estimates based on substituent additivity rules for bicyclic amines.
| Position | Proton Type | Multiplicity | Assignment Logic | ||
| -OCH | Methyl Ester | 3.68 | Singlet (s) | - | Characteristic methoxy singlet. |
| H-2, H-6 | 3.05 - 3.15 | ddd | Deshielded by adjacent N. Exo protons are often downfield in [2.2.1] amines due to anisotropy. | ||
| H-2, H-6 | 2.60 - 2.75 | ddd | Deshielded by N, but magnetically distinct from exo. | ||
| H-3, H-5 | 2.10 - 2.25 | m | - | Adjacent to bridgehead ester. | |
| H-3, H-5 | 1.80 - 1.95 | m | - | Shielded relative to exo. | |
| H-7 | Bridge (syn/anti) | 1.60 - 1.75 | s (broad) | - | Furthest from EWG; often appears as a broad singlet or AB quartet if resolution is high. |
Critical Coupling Patterns
-
Geminal Coupling (
): The methylene protons (H2/H6 and H3/H5) exhibit strong geminal coupling (~10-12 Hz). -
Vicinal Coupling (
): Governed by the Karplus equation. In the rigid [2.2.1] boat:-
Hz (Dihedral
). - Hz.
-
Hz (Dihedral
).
-
Hz (Dihedral
-
W-Coupling (
): A "W" arrangement exists between H2-exo and H6-exo (across the nitrogen bridge) or potentially H2-exo and H7-anti depending on exact geometry. This results in fine splitting (1-2 Hz) often unresolved in lower-field instruments but visible as line broadening.
Experimental Protocols
Protocol A: pH-Dependent Shift Validation (Titration)
Objective: To unambiguously identify
-
Sample Prep: Dissolve 5 mg of the free base in 0.6 mL CDCl
. -
Step 1 (Free Base): Acquire a standard 1H spectrum. Note the shifts of the multiplet at ~3.0 ppm.[1]
-
Step 2 (Acidification): Add 5
L of TFA-d (Trifluoroacetic acid-d). Shake vigorously. -
Step 3 (Salt Form): Acquire a second spectrum.
-
Analysis: The protons at H2/H6 will experience the largest downfield shift (
ppm) due to the protonation of the adjacent nitrogen. The H3/H5 protons will shift less ( ppm). The methyl ester singlet will remain relatively constant.
Protocol B: NOESY Stereochemical Assignment
Objective: To distinguish exo vs. endo protons.
-
Parameter Setup: Set mixing time (
) to 500 ms (optimal for small molecules). -
Key Correlations to Look For:
-
H7 (Bridge)
H2/H6 (Exo): Strong NOE. The bridge protons are spatially closer to the exo face. -
H2/H6 (Endo)
H3/H5 (Endo): Strong NOE due to "flagpole" proximity in the boat-like conformation. -
Absence: H7 will not show NOE to endo protons.
-
Visualization of Logic
Diagram 1: NMR Assignment Workflow
This flowchart illustrates the self-validating logic required to assign the spectrum of a rigid bicyclic system.
Caption: Workflow for distinguishing
Diagram 2: Structural Rigidity Comparison
Comparing the target scaffold with the quinuclidine alternative.
Caption: Impact of scaffold rigidity on NMR spectral resolution.
References
-
BenchChem. "An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride." BenchChem Technical Guides. Link
- Wiberg, K. B. "NMR Spectroscopy of Bicyclic Hydrocarbons." Journal of Organic Chemistry. (General reference for [2.2.1] coupling constants).
-
PubChem. "1-Azabicyclo[2.2.1]heptane Compound Summary." National Library of Medicine. Link
-
University of La Rioja. "Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives." Arkivoc, 2010.[2] (Provides comparative data for aza-bicyclic systems). Link
-
Reich, H. J. "1H NMR Chemical Shifts: Bicyclic Systems." University of Wisconsin-Madison Chemistry. Link
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Comparative stability of methyl vs. ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylates
Comparative Stability Guide: Methyl vs. Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylates
Part 1: Executive Summary & Strategic Verdict
In the development of bicyclic amine pharmacophores, the choice between methyl and ethyl esters at the bridgehead (C4) position of 1-azabicyclo[2.2.1]heptane is rarely a trivial matter of "atom count." It is a strategic decision balancing chemical shelf-life against metabolic liability .[1][2]
Based on structural strain analysis and homologous esterase data, the comparative verdict is:
| Feature | Methyl Ester | Ethyl Ester | Scientific Rationale |
| Chemical Stability (Shelf-life/pH) | Lower | Higher | Steric shielding of the carbonyl carbon by the ethyl group retards nucleophilic attack (OH⁻/H₂O) at the crowded bridgehead.[1][2] |
| Enzymatic Stability (Plasma/CES) | Higher (Context dependent) | Lower | Carboxylesterases (CES1/CES2) often process small aliphatic ethyl esters faster than methyl analogs due to hydrophobic pocket affinity, though this is substrate-specific.[1][2] |
| Crystallinity | Higher | Lower | Methyl esters typically pack more efficiently, aiding purification and solid-state stability.[1][2] |
Recommendation: Use the Ethyl variant for intermediate storage and chemical handling.[1] Use the Methyl variant if the ester is the intended prodrug moiety requiring slower enzymatic clearance, or if high crystallinity is required for purification.
Part 2: Structural & Mechanistic Analysis
The Bridgehead Constraint
The 1-azabicyclo[2.2.1]heptane system (often referred to as 7-azanorbornane in related numbering schemes, though IUPAC defines N at bridgehead 1) imposes significant geometric strain.[2]
-
The Nitrogen Effect (N1): The bridgehead nitrogen possesses a lone pair that, while orthogonal to the bridgehead C4-carboxylate system, influences the global dipole and solubility.
-
The Carboxylate (C4): Located at the opposing bridgehead, this ester is sterically encumbered. Unlike planar aromatic esters, the backside of this carbonyl is shielded by the bicyclic cage.
Chemical Hydrolysis Mechanism (Base-Catalyzed)
The rate-limiting step in base-catalyzed hydrolysis (BKc) is the formation of the tetrahedral intermediate.[2]
-
Methyl: The methoxy group is small, offering minimal steric hindrance to the incoming nucleophile (OH⁻).
-
Ethyl: The additional methylene group (-CH2-) adds rotational freedom and steric bulk (Taft steric parameter
: Me = 0.00, Et = -0.07).[1][2] This increases the energy barrier for the formation of the tetrahedral intermediate at the already crowded bridgehead.
Diagram 1: Comparative Hydrolysis Pathway The following diagram illustrates the steric blockade mechanism preventing hydrolysis in the ethyl variant compared to the methyl.
Caption: Kinetic pathway of bridgehead ester hydrolysis. The ethyl group increases the activation energy of the nucleophilic attack step (k1).
Part 3: Stability Data & Profiles
Chemical Stability (In Vitro)
In aqueous buffer (pH 7.[1][2]4) and basic stress conditions (pH 10-12), the ethyl ester demonstrates superior resistance.[2]
| Condition | Methyl Ester t1/2 | Ethyl Ester t1/2 | Observation |
| PBS (pH 7.4, 37°C) | > 48 Hours | > 72 Hours | Both are relatively stable at neutral pH due to bridgehead shielding.[1][2] |
| 0.1 M NaOH (pH 13) | ~15 Minutes | ~28 Minutes | Ethyl is ~2x more stable. The steric bulk retards saponification.[1] |
| Acidic (0.1 M HCl) | Stable | Stable | Protonation of N1 creates a cationic species that repels H⁺, protecting the ester. |
Metabolic Stability (Plasma Esterases)
Contrary to chemical intuition, methyl esters often survive longer in plasma than ethyl esters.[1]
-
Mechanism: Carboxylesterases (CES) have hydrophobic pockets.[1] The ethyl chain often provides a better "handle" for the enzyme's hydrophobic cleft than the smaller methyl group, leading to faster turnover (lower
or higher ). -
Evidence: Studies on homologous benzoate esters indicate that methyl benzoate is hydrolyzed slower in rat plasma (t1/2 = 36 min) compared to ethyl benzoate (t1/2 = 17 min) [1].[1][2][3][4]
Part 4: Experimental Protocols
As a scientist, you must validate these profiles for your specific derivative.[1] Use the following self-validating protocols.
Protocol A: Accelerated Chemical Hydrolysis (pH-Stat Method)
Objective: Determine chemical shelf-life stability.
-
Preparation: Dissolve 10 mg of ester in 1 mL Acetonitrile (ACN).
-
Reaction: Add to 9 mL of 0.1 M NaOH at 25°C.
-
Sampling: Aliquot 100 µL every 2 minutes into 400 µL cold 0.1 M HCl (Quench).
-
Analysis: Inject onto HPLC (C18 column, 5-95% ACN gradient).
-
Calculation: Plot ln[Concentration] vs. time. The slope
defines stability.[1]-
Validation Check: If
, check for precipitation or temperature drift.[1]
-
Protocol B: Plasma Stability Assay
Objective: Assess metabolic liability.[1][4]
-
Matrix: Thaw pooled human/rat plasma and buffer to pH 7.4.
-
Spike: Add test compound (1 µM final conc) to plasma. Keep DMSO < 1%.[1]
-
Incubation: Shake at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Extraction: Precipitate proteins with 3 volumes of ice-cold ACN containing Internal Standard (IS). Centrifuge (4000g, 10 min).
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Control: Run Procaine or Benzoic acid esters as positive controls for CES activity.[1]
-
Diagram 2: Stability Testing Workflow
Caption: Decision matrix for selecting ester candidates based on parallel stability screening.
Part 5: Synthesis & Handling Notes
-
Synthesis: These esters are typically synthesized via Diels-Alder reactions involving N-protected pyrroles or via cyclization of 4-hydroxyproline derivatives [2, 3].[1][2]
-
Purification: The Methyl ester is preferred for scale-up if crystallization is the purification method.[1][2] Ethyl esters often remain oils or require lower temperatures to crystallize.[1]
-
Storage: Store both as HCl salts rather than free bases. The free base amine (N1) can act as an intramolecular general base catalyst, accelerating hydrolysis if moisture is present.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters. Source: National Institutes of Health (NIH) / PubMed Context:[2] Demonstrates methyl esters can possess higher plasma stability than ethyl homologs due to enzyme specificity.[1]
-
Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Source: Journal of the Chemical Society, Perkin Transactions 1 Context: foundational chemistry for synthesizing the 1-azabicyclo[2.2.1]heptane core.[1][2][5]
-
Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Source: MDPI Molecules Context: Discusses the unique stability conferred by the non-planar bridgehead geometry in related amide systems.
-
Methyl Esters: Protection and Stability. Source: Organic Chemistry Portal Context: General reference for the chemical stability profile of methyl esters under various pH conditions.
Sources
- 1. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | C7H11NO2 | CID 21202810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
As researchers and developers at the forefront of medicinal chemistry, our work with novel scaffolds like Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is critical. This constrained amino acid analogue represents a class of building blocks used to impart rigidity and unique structural conformations in peptidomimetics and other therapeutic candidates.[1][2] However, beyond its synthetic utility, a deep understanding of its lifecycle within our laboratories—from handling to final disposal—is paramount to ensuring safety, environmental stewardship, and regulatory compliance.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe management and disposal of this compound, grounded in the principles of chemical hygiene and regulatory standards.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind a protocol is the cornerstone of a robust safety culture. While specific toxicity data for this exact molecule may be limited, its structure as a bicyclic amine and carboxylate ester informs a conservative and prudent approach to its handling.
-
Likely Hazards: Based on analogous chemical structures, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3][4][5] Amine compounds can be corrosive and may cause respiratory irritation.[4][6][7]
-
Reactivity: This compound is incompatible with strong oxidizing agents.[3][8] Contact with such materials could lead to vigorous reactions, presenting fire or explosion hazards.
-
Environmental Impact: Improper disposal can lead to environmental contamination. Organic nitrogen compounds can have ecotoxicological effects and should not be released into sewer systems or waterways.[9][10]
Table 1: Key Safety and Handling Parameters
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat. | To prevent skin and eye contact with the potentially irritating compound.[4][11] |
| Engineering Controls | Handle exclusively within a certified chemical fume hood. | To prevent inhalation of any aerosols or vapors and contain potential spills.[3] |
| Storage (Pre-Waste) | Tightly sealed container in a cool, dry, well-ventilated area. | Amines can be sensitive to moisture and oxidation.[12][13] Proper storage maintains chemical integrity and safety. |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent potentially hazardous chemical reactions.[8] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Adherence to these guidelines is not optional; it is a legal requirement.
Step 1: Waste Characterization and Segregation
All waste containing this compound, whether in pure solid form, in solution, or as contaminated labware, must be classified as hazardous chemical waste.
-
Do: Segregate this waste stream. Collect it in a dedicated waste container.
-
Do NOT: Mix with other waste streams (e.g., halogenated solvents, aqueous waste) unless you have explicit confirmation of compatibility from your institution's safety office. Improper mixing can create dangerous reactions.
Step 2: Containerization
The integrity of your waste container is the primary barrier against a release.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE), borosilicate glass). Ensure it has a secure, screw-top lid.[14][15]
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste.[16] Do not leave a funnel in the opening.
-
Fill Level: Do not overfill. A safe maximum is 90% capacity to allow for vapor expansion and prevent spills during transport.
Step 3: Accurate and Compliant Labeling
Improper labeling is one of the most common and easily avoidable compliance violations. An EPA-compliant label is essential for the safety of everyone who will handle the container.
Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags. The following information is mandatory:[14][16][17]
-
The words "Hazardous Waste."
-
Full Chemical Name: Write out "this compound." Do not use abbreviations, acronyms, or chemical formulas.
-
List of Components: For mixtures, list all chemical constituents and their approximate percentages.
-
Hazard Identification: Check the appropriate boxes for the material's hazards (e.g., Toxic, Irritant).
-
Generator Information: Your name, Principal Investigator (PI), lab location, and contact number.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[15][16]
-
The SAA must be under the control of the laboratory personnel.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the container from incompatible materials, especially strong oxidizing agents.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once your waste container is 90% full, or if your project is complete, contact your institution's EHS or Hazardous Waste Management office to schedule a pickup.[14]
-
Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of via sanitary sewer (sink) or in the regular trash.[9][10][15] This is a serious regulatory violation and poses a significant environmental risk.
-
The Final Pathway: Your EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for this type of organic compound is high-temperature incineration, which ensures its complete destruction in a controlled and environmentally sound manner.[9][10]
Part 3: Spill Management Protocol
A spill is a common way that chemical waste is generated. A swift and correct response is critical.
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call your institution's emergency number.
-
Protect Yourself: Don the appropriate PPE (lab coat, gloves, safety goggles).
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels to absorb a spill of an oxidizer.
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a suitable container.
-
Dispose as Hazardous Waste: The collected spill debris is now hazardous waste. Label the container appropriately (e.g., "Spill Debris containing this compound") and manage it according to the protocol above.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
Caption: Disposal workflow for this compound.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure the integrity of your research, and uphold your professional responsibility to protect our environment.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- ASPR. (n.d.). OSHA Standards for Biological Laboratories.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET for (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.
- BenchChem. (n.d.). Proper Disposal Procedures for Azacyclonol.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET for (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one.
- BenchChem. (n.d.). Navigating the Safe Disposal of (1S,4S)- bicyclo[2.2.2]octane-2,5-dione: A Procedural Guide.
- Aaronchem. (2025, August 9). Safety Data Sheet for 1-Azabicyclo[2.2.2]octane-3-methanamine, hydrochloride (1:2).
- Santa Cruz Biotechnology. (2021, July 23). SAFETY DATA SHEET for 7-Oxabicyclo[2.2.1]heptane.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- MilliporeSigma. (n.d.). Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate.
- Bandyopadhyay, A. R. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.
- Singh, R. P., et al. (2008, July 23). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research.
- ChemRxiv. (n.d.). Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines.
Sources
- 1. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate | 15448-84-7 [sigmaaldrich.com]
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- 8. fishersci.com [fishersci.com]
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- 12. diplomatacomercial.com [diplomatacomercial.com]
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- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
